5-(Chloromethyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWUUQXJDAIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475910 | |
| Record name | 5-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76518-58-6 | |
| Record name | 5-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Chloromethyl)isoquinoline: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 76518-58-6
Introduction
5-(Chloromethyl)isoquinoline is a key heterocyclic building block that holds significant potential for innovation in the fields of medicinal chemistry and materials science.[1] As a derivative of isoquinoline, a structural motif prevalent in a vast array of natural alkaloids and pharmacologically active compounds, this molecule offers a unique combination of a rigid, aromatic scaffold and a reactive chloromethyl group.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is paramount for its effective utilization in research and synthesis.
| Property | Value | Source |
| CAS Number | 76518-58-6 | [N/A] |
| Molecular Formula | C₁₀H₈ClN | [N/A] |
| Molecular Weight | 177.63 g/mol | [N/A] |
| Appearance | Likely a solid at room temperature, given the properties of similar isoquinoline derivatives. | [N/A] |
| Melting Point | Not readily available in public literature. | [N/A] |
| Boiling Point | Not readily available in public literature. | [N/A] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [N/A] |
Strategic Synthesis of this compound
A direct, documented synthesis of this compound is not widely available in peer-reviewed literature. However, a logical and efficient synthetic pathway can be proposed based on established organic chemistry principles. This multi-step synthesis leverages readily available starting materials and well-understood transformations.
start [label="Isoquinoline-5-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="5-(Hydroxymethyl)isoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label=" Reduction (e.g., NaBH₄) "]; intermediate -> product [label=" Chlorination (e.g., SOCl₂) "]; }
A proposed synthetic pathway to this compound.
Step-by-Step Methodology:
Part 1: Reduction of Isoquinoline-5-carbaldehyde
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated to ensure complete reduction of the aldehyde.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(hydroxymethyl)isoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(hydroxymethyl)isoquinoline.
Part 2: Chlorination of 5-(Hydroxymethyl)isoquinoline
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-(hydroxymethyl)isoquinoline in an anhydrous aprotic solvent like dichloromethane or chloroform.
-
Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution at 0°C. The use of a slight excess of the chlorinating agent is often beneficial for driving the reaction to completion. A small amount of a catalyst, like dimethylformamide (DMF), can be added when using oxalyl chloride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, remove the excess solvent and chlorinating agent under reduced pressure.
-
Work-up: Carefully add ice-cold water to the residue to quench any remaining reactive species. Neutralize the solution with a mild base, such as sodium bicarbonate, and extract the product with an organic solvent.
-
Final Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude this compound by column chromatography or recrystallization to yield the final product.
The Reactive Nature of the Chloromethyl Group: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This functional group behaves as a benzylic-like halide, making it an excellent electrophile for nucleophilic substitution reactions.[4][5] This reactivity allows for the facile introduction of the isoquinolin-5-ylmethyl moiety into a wide range of molecules.
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-(Nu-methyl)isoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Cl⁻", shape=plaintext];
start -> product [label=" S_N reaction "]; nucleophile -> product; start -> byproduct [style=dashed]; }
Nucleophilic substitution at the chloromethyl group.
The benzylic-like nature of the carbon-chlorine bond is stabilized by the adjacent isoquinoline ring system, facilitating its cleavage. This allows for reactions with a diverse array of nucleophiles, including:
-
Amines: To form secondary or tertiary amines, which are common functionalities in bioactive molecules.
-
Alcohols and Phenols: To generate ethers.
-
Thiols: To produce thioethers.
-
Cyanide: To synthesize nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
-
Carboxylates: To form esters.
-
Azides: Leading to the formation of azides, which are precursors to amines via reduction or can be used in "click" chemistry.
This versatility makes this compound a valuable intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs.[6][7]
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2][3][8] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11] The introduction of a substituent at the 5-position of the isoquinoline ring can significantly modulate the pharmacological profile of the parent molecule.[10]
This compound serves as a critical starting material for the synthesis of novel 5-substituted isoquinoline derivatives.[12] The ability to easily introduce various functional groups via the chloromethyl handle allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. This approach is fundamental in the design and optimization of lead compounds in drug discovery. For instance, the isoquinoline-5-sulfonamide moiety has been investigated as an inhibitor of protein kinase B, a key target in cancer therapy.[13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Given its reactive nature, this compound should be treated as a potential irritant and lachrymator.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of modern analytical techniques.
sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry\n(MS)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="Infrared Spectroscopy\n(IR)", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Purity Assessment\n(e.g., HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; confirmation [label="Structural Confirmation and Purity Verified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sample -> nmr; sample -> ms; sample -> ir; sample -> purity; nmr -> confirmation; ms -> confirmation; ir -> confirmation; purity -> confirmation; }
A typical analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the chloromethyl group.[18][19] A key diagnostic signal will be a singlet in the benzylic region (typically around 4.5-5.0 ppm) corresponding to the two protons of the -CH₂Cl group.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the benzylic carbon will be a key indicator of the presence of the chloromethyl group.[20][21]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[22] The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[23] Fragmentation patterns will likely involve the loss of the chloromethyl group or the chlorine atom.[24][25][26]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the isoquinoline ring.[27][28][29][30] A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its unique structural features and the reactivity of its chloromethyl group provide a powerful tool for the creation of diverse molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully harness the potential of this important chemical intermediate in their scientific endeavors.
References
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Retrieved from [Link]
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Benzyl chloride is reacted with different nucleophiles (HO , CH _3COO^-, PhO^-, CH_3O^-). (n.d.). Gauth. Retrieved from [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. Retrieved from [Link]
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved from [Link]
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. Retrieved from [Link]
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What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. Retrieved from [Link]
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Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1995). PubMed. Retrieved from [Link]
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Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). SciELO. Retrieved from [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]
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Safety data sheet. (2023). CPAChem. Retrieved from [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. (n.d.). AIP Publishing. Retrieved from [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. (n.d.). [Source not provided]. Retrieved from [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). [Source not provided]. Retrieved from [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]
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Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
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Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
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Isoquinoline. (n.d.). SpectraBase. Retrieved from [Link]
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An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). (2008). PubMed. Retrieved from [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved from [Link]
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Common isoquinoline synthesis reactions. (2023). Jinjing Chemical. Retrieved from [Link]
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Synthesis of a-ring-substituted 5,6,8,12B-tetrahydroisoindolo[1,2-A] isoquinolin-8-ones. (2025). ResearchGate. Retrieved from [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. (2022). PubMed. Retrieved from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]
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Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
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Infrared IR Spectroscopy in Metabolomics. (2023). YouTube. Retrieved from [Link]
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Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 5-(Chloromethyl)isoquinoline
Introduction: The Pivotal Role of Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the initial, yet most critical, hurdles is the comprehensive characterization of its physicochemical properties. It is here, in the foundational understanding of a compound's behavior in solution and under stress, that we can forecast its potential for success or failure. This guide provides an in-depth technical exploration of two such cornerstone properties—solubility and stability—as they pertain to 5-(Chloromethyl)isoquinoline, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough grasp of these attributes is not merely academic; it is a prerequisite for rational formulation design, predictable pharmacokinetic profiling, and ultimately, the assurance of therapeutic efficacy and safety.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically unfold the narrative of this compound's behavior, beginning with its fundamental characteristics and progressing through a detailed examination of its solubility and stability under various pharmaceutically relevant conditions. The methodologies presented herein are not just procedural checklists but are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible data generation.
Part 1: Core Physicochemical Properties of this compound
This compound belongs to the family of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The isoquinoline scaffold itself is a key structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of a chloromethyl group at the 5-position introduces a reactive site that is both a synthetic handle for further molecular elaboration and a potential liability in terms of stability.
A foundational understanding of the parent isoquinoline molecule provides a predictive basis for the solubility of its derivatives. Isoquinoline is characterized as a colorless, hygroscopic liquid or solid with a low melting point, sparingly soluble in water but readily soluble in common organic solvents such as ethanol, diethyl ether, and acetone. This behavior is attributed to its aromatic nature and the presence of the nitrogen atom, which imparts a degree of polarity.
Part 2: Solubility Profile of this compound
Aqueous solubility is a paramount determinant of a drug candidate's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. The "shake-flask" method is a classic and reliable technique for determining thermodynamic solubility.
Anticipated Solubility in Various Solvents
Table 1: Predicted Solubility of this compound in Common Pharmaceutical Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic isoquinoline core dominates the molecule's properties. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | Similar to water, with minimal expected impact from physiological pH on the non-ionizable chloromethyl group. |
| 0.1 N HCl | Moderately Soluble | Protonation of the isoquinoline nitrogen at acidic pH would form a salt, which is expected to have higher aqueous solubility. |
| 0.1 N NaOH | Sparingly Soluble | No significant change in ionization state is expected at basic pH. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Soluble | A polar protic solvent that can engage in hydrogen bonding and effectively solvate the molecule. |
| Methanol | Soluble | Similar to ethanol, with good solvating power for polar organic molecules. |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a robust method for the experimental determination of the thermodynamic solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, methanol).
-
Ensure that a visible excess of solid material remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or rotator.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For aqueous solutions, filtration through a 0.22 µm filter is recommended.
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Analyze the diluted sample and calculate the concentration of this compound in the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Part 3: Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.
Key Principles of Forced Degradation Studies
The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound. This level of degradation is generally sufficient to detect and identify the major degradation products without being so extensive that it leads to secondary degradation, complicating the analysis. The primary stress conditions employed are hydrolysis, oxidation, photolysis, and thermal stress.
Experimental Protocol for Forced Degradation of this compound
A prerequisite for these studies is a validated stability-indicating analytical method, typically an HPLC method, that can resolve the parent compound from all potential degradation products.
1. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound and dilute with 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature, collecting samples at appropriate time intervals.
-
Neutralize the samples with 0.1 N HCl prior to analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in water or a buffered solution at pH 7.
-
Incubate at an elevated temperature and collect samples over time.
-
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.
-
Monitor the degradation over time by collecting and analyzing samples.
3. Photolytic Degradation:
-
Expose a solution of this compound in a chemically inert, transparent container to a light source that provides both UV and visible light.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
Analyze the samples at appropriate time points.
4. Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
For solutions, incubate at a high temperature, ensuring the solvent is stable under these conditions.
-
Collect and analyze samples at various time points.
Diagram 2: Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Anticipated Degradation Pathways
The chloromethyl group is an electrophilic site and is susceptible to nucleophilic attack. Therefore, the primary anticipated degradation pathway, particularly under hydrolytic conditions, is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 5-(Hydroxymethyl)isoquinoline.
Diagram 3: Predicted Primary Degradation Pathway of this compound
Caption: Predicted primary degradation pathway.
Further degradation under oxidative or photolytic conditions could involve modifications to the isoquinoline ring system, although these are likely to be secondary pathways.
Part 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.
Key Steps in Method Development and Validation:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve polar degradation products from the more nonpolar parent compound.
-
Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure high sensitivity.
-
Forced Degradation Sample Analysis: The stressed samples are analyzed to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Method Validation: The method is then validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Roadmap for Success
The solubility and stability of this compound are not merely data points but are critical indicators of its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the robust data necessary to make informed decisions in the drug development process. A thorough understanding of a molecule's inherent physicochemical characteristics is the bedrock upon which successful and safe medicines are built.
References
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]
-
Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Retrieved from [Link]
- A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4157-4164.
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Kinetic Solubility Assays Protocol. (n.d.). Retrieved from [Link]
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Kinetic Solubility - In Vitro Assay. (n.d.). Retrieved from [Link]
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Isoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]
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Solubility of Isoquinoline. (n.d.). Retrieved from [Link]
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The Untapped Therapeutic Potential of 5-(Chloromethyl)isoquinoline Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – January 2, 2026 – In the relentless pursuit of novel therapeutic agents, the isoquinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the potential biological activities of a specific, yet underexplored subclass: 5-(Chloromethyl)isoquinoline derivatives. While direct research on this particular substitution pattern is nascent, this paper will extrapolate from the broader isoquinoline and quinoline families to build a predictive framework for their therapeutic promise, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals poised to explore this promising frontier.
The Isoquinoline Core: A Foundation of Diverse Bioactivity
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and drug design.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[2][3] The versatility of the isoquinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
The introduction of a chloromethyl group at the 5-position of the isoquinoline ring system offers a reactive handle for a multitude of chemical transformations. This functional group can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of pharmacophores and molecular fragments, thereby creating extensive libraries of novel derivatives for biological screening.
Postulated Anticancer Activity: A Logical Extrapolation
While specific studies on the anticancer properties of this compound derivatives are limited, the broader class of isoquinoline and quinoline analogs has shown significant promise in oncology.[4][5] The anticancer effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes involved in cell proliferation and survival, and induce apoptosis.[6]
Structure-Activity Relationship (SAR) Insights: Studies on various substituted isoquinolines have provided valuable insights into the structural requirements for anticancer activity. For instance, the substitution pattern on the isoquinoline ring has been shown to be critical for cytotoxicity against various human cancer cell lines.[4][5] It is hypothesized that the 5-(chloromethyl) group can serve as a crucial linker to attach moieties that enhance binding to biological targets or improve cellular uptake.
Potential Mechanisms of Action: Based on the known mechanisms of related compounds, this compound derivatives could potentially exert anticancer effects through several pathways:
-
Enzyme Inhibition: A significant number of kinase inhibitors are based on the quinoline and isoquinoline scaffolds.[7][8] Derivatives of this compound could be designed to target specific kinases that are dysregulated in cancer, such as those involved in cell signaling pathways controlling growth and proliferation.
-
Induction of Apoptosis: Many cytotoxic isoquinoline alkaloids induce programmed cell death in cancer cells.[9] Novel derivatives could be synthesized to modulate the expression of pro- and anti-apoptotic proteins, leading to the selective elimination of malignant cells.
Experimental Workflow for Anticancer Evaluation
A systematic approach is essential to validate the anticancer potential of novel this compound derivatives. The following workflow outlines a standard, yet robust, screening cascade.
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The Ascendant Role of 5-Substituted Isoquinolines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among the various positional isomers, the 5-substituted isoquinolines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted isoquinoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Part 1: The Synthetic Landscape: Crafting the 5-Substituted Isoquinoline Core
The strategic introduction of substituents at the 5-position of the isoquinoline nucleus is a key step in the development of new drug candidates. The choice of synthetic route is often dictated by the desired functionality and the overall complexity of the target molecule. Modern synthetic approaches have moved beyond classical methods, offering greater efficiency and functional group tolerance.[3]
Foundational Synthetic Strategies
Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain relevant for the construction of the core heterocyclic system.[2] However, direct and selective functionalization at the 5-position often requires multi-step sequences. A common and effective strategy involves the use of a pre-functionalized starting material, such as 5-aminoisoquinoline or 5-bromoisoquinoline, which can be readily converted to a wide array of derivatives.
Key Experimental Protocol: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline via the Sandmeyer Reaction
This protocol details a reliable method for the synthesis of 5-chloroisoquinoline, a versatile intermediate for further functionalization. The underlying principle of the Sandmeyer reaction is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a copper(I) halide.
Step 1: Diazotization of 5-Aminoisoquinoline
-
Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes to ensure complete formation of the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-chloroisoquinoline.
Modern Synthetic Innovations
Recent advancements in synthetic methodology have provided more direct and efficient routes to 5-substituted isoquinolines. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel annulation strategies.[2] These methods offer significant advantages in terms of atom economy, step efficiency, and the ability to introduce a wide range of functional groups with high regioselectivity.
Caption: Key intermediates in the synthesis of 5-substituted isoquinolines.
Part 2: The Pharmacological Orchestra: Diverse Biological Activities
5-Substituted isoquinolines have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 5-substituted isoquinolines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of microtubule dynamics.[4][5]
For instance, certain 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[6] The substitution pattern at the 5-position has been found to be crucial for their cytotoxic effects.
| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |
| Isoquinolin-1-ones | Antitumor activity | 3-5 times more active than the lead compound | [7] |
| Isoquinoline-1-carboxaldehyde thiosemicarbazones | Antineoplastic activity in L1210 leukemia | - | [6] |
| Naphthalenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 16.1 µM | [1] |
| Thiophenyl sulfonyl isoquinoline derivatives | Inhibition of MCF-7 breast cancer cells | 19.8 µM | [1] |
Enzyme Inhibition: A Key to Therapeutic Intervention
Many 5-substituted isoquinolines exert their therapeutic effects by inhibiting specific enzymes. This targeted approach can lead to higher efficacy and reduced side effects.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several 5-substituted isoquinoline derivatives have been identified as potent kinase inhibitors. For example, pyrazolo[3,4-g]isoquinolines have been synthesized and shown to inhibit Haspin kinase with IC50 values in the nanomolar range.[8]
Caption: Mechanism of kinase inhibition by 5-substituted isoquinolines.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have shown promising activity against a range of microbial pathogens.[9][10] Studies have demonstrated that the substitution pattern on the isoquinoline ring is critical for antibacterial potency.[10] For example, certain alkynyl isoquinolines have displayed strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Applications in Neurodegenerative Diseases
Emerging evidence suggests that isoquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[11][12][13] Some isoquinoline compounds have been shown to act as inhibitors of enzymes like acetylcholinesterase, which is a key target in Alzheimer's therapy.[14] The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as neuroprotective agents.
Part 3: Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For 5-substituted isoquinolines, the nature, size, and electronic properties of the substituent at the 5-position can have a profound impact on their biological activity.
Systematic modifications of the 5-substituent have allowed researchers to probe the binding pockets of target proteins and optimize interactions. For example, in the development of antitumor agents, the introduction of different functional groups at the 5-position has led to significant variations in cytotoxicity.[7] These studies provide a roadmap for the design of next-generation 5-substituted isoquinoline-based drugs with improved therapeutic profiles.
Conclusion and Future Perspectives
The 5-substituted isoquinoline scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse synthetic methodologies available allow for the creation of large and structurally diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores the therapeutic potential of this compound class. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of new 5-substituted isoquinoline-based drugs.
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]
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Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Available from: [Link]
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5-(Chloromethyl)isoquinoline: A Versatile Precursor for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] Within this important class of compounds, 5-(chloromethyl)isoquinoline emerges as a highly versatile and reactive precursor for the construction of novel and complex heterocyclic systems. The presence of a benzylic chloride at the C-5 position provides a key handle for a variety of chemical transformations, particularly nucleophilic substitution reactions, enabling the annulation of new rings onto the isoquinoline core. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound as a strategic building block in the design and development of innovative heterocyclic molecules with potential therapeutic applications.
Synthesis of the Precursor: this compound
The efficient synthesis of this compound is paramount for its utility as a precursor. Two primary synthetic routes are presented here, offering flexibility based on available starting materials and desired scale.
Modified Pomeranz-Fritsch Reaction and Subsequent Chlorination
A notable method for the synthesis of a chloromethyl isoquinoline derivative involves a modified Pomeranz–Fritsch reaction.[3] This approach begins with the reaction of an appropriate acetophenone derivative with dimethoxyethanamine and a suitable azide under acidic conditions to furnish a triazolo[5,1-a]isoquinoline. Subsequent acid-catalyzed ring opening of the triazole moiety, followed by chlorination using thionyl chloride (SOCl₂), yields the desired chloromethyl isoquinoline derivative.[3]
Conceptual Workflow: Modified Pomeranz-Fritsch Route
Caption: Synthesis of this compound via a modified Pomeranz-Fritsch reaction.
Halogenation of 5-Methylisoquinoline (Proposed Route)
An alternative and more direct approach involves the radical halogenation of 5-methylisoquinoline. While direct literature for this specific transformation on 5-methylisoquinoline is not abundant, the principles of benzylic halogenation are well-established. This method offers a potentially more atom-economical route.
Experimental Protocol: Free-Radical Chlorination of 5-Methylisoquinoline
-
Dissolution: Dissolve 5-methylisoquinoline (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiator Addition: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).
-
Reaction Initiation: Heat the mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Table 1: Reagents and Conditions for Proposed Chlorination
| Reagent | Molar Equivalent | Purpose |
| 5-Methylisoquinoline | 1.0 | Starting Material |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating Agent |
| Benzoyl Peroxide (BPO) | 0.05 | Radical Initiator |
| Carbon Tetrachloride | - | Solvent |
Reactivity of this compound: A Gateway to Functionalization
The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position, which can then be utilized in subsequent intramolecular cyclization reactions to construct novel heterocyclic rings fused to the isoquinoline core.
Logical Relationship: Reactivity and Application
Caption: The reactivity of this compound enables the synthesis of fused heterocycles.
Application in the Synthesis of Novel Heterocycles: Proposed Synthetic Strategies
The true potential of this compound is realized in its application as a precursor for the synthesis of diverse, fused heterocyclic systems. Below are proposed, mechanistically sound synthetic strategies for the construction of novel heterocycles, leveraging the reactivity of the chloromethyl group.
Synthesis of Thieno[2,3-f]isoquinolines
Thieno-fused isoquinolines are an important class of heterocycles with potential applications in materials science and medicinal chemistry.
Proposed Experimental Protocol:
-
Nucleophilic Substitution: React this compound (1.0 eq) with methyl thioglycolate (1.1 eq) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. This Sₙ2 reaction will yield the corresponding thioether intermediate.
-
Intramolecular Cyclization (Dieckmann Condensation): Treat the resulting thioether with a strong base, such as sodium ethoxide (NaOEt) in ethanol, and heat to reflux. This will induce an intramolecular Dieckmann condensation, followed by aromatization (e.g., via air oxidation or addition of an oxidizing agent) to afford the thieno[2,3-f]isoquinoline derivative.
Reaction Workflow: Thieno[2,3-f]isoquinoline Synthesis
Caption: Proposed synthesis of thieno[2,3-f]isoquinolines.
Synthesis of Furo[2,3-f]isoquinolines
Analogous to the thieno-fused counterparts, furo[2,3-f]isoquinolines can be synthesized by employing an oxygen-based nucleophile.
Proposed Experimental Protocol:
-
Nucleophilic Substitution: React this compound (1.0 eq) with ethyl glycolate (1.1 eq) in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature to form the ether intermediate.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting ether can be cyclized under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at elevated temperatures would promote an intramolecular Friedel-Crafts acylation, followed by dehydration to yield the furo[2,3-f]isoquinoline.
Synthesis of Pyrrolo[2,3-f]isoquinolines
The introduction of a nitrogen-containing ring can be achieved through a similar strategy.
Proposed Experimental Protocol:
-
Nucleophilic Substitution: React this compound (1.0 eq) with ethyl isocyanoacetate (1.1 eq) in the presence of a base such as potassium tert-butoxide in THF to form the corresponding N-substituted intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization can be promoted by heating, leading to the formation of the pyrrolo[2,3-f]isoquinoline system.
Synthesis of 1,2,3-Triazolo[4,5-f]isoquinolines via Click Chemistry
A modern and highly efficient approach to constructing a triazole ring involves the use of "click chemistry."
Proposed Experimental Protocol:
-
Azide Formation: Convert this compound to 5-(azidomethyl)isoquinoline by reacting it with sodium azide (NaN₃) in a polar aprotic solvent like DMSO. This is a standard and high-yielding Sₙ2 reaction.
-
Huisgen Cycloaddition: The resulting 5-(azidomethyl)isoquinoline can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base like triethylamine) or a ruthenium catalyst to undergo a [3+2] cycloaddition, affording the 1,4-disubstituted 1,2,3-triazole fused to the isoquinoline core.
Table 2: Summary of Proposed Heterocycle Syntheses
| Target Heterocycle | Key Nucleophile | Cyclization Strategy |
| Thieno[2,3-f]isoquinoline | Methyl thioglycolate | Dieckmann Condensation |
| Furo[2,3-f]isoquinoline | Ethyl glycolate | Friedel-Crafts Acylation |
| Pyrrolo[2,3-f]isoquinoline | Ethyl isocyanoacetate | Intramolecular Condensation |
| 1,2,3-Triazolo[4,5-f]isoquinoline | Sodium azide (followed by alkyne) | Huisgen Cycloaddition |
Medicinal Chemistry Implications and Future Perspectives
The ability to readily synthesize a variety of fused heterocyclic systems from this compound opens up new avenues for drug discovery. Each of the proposed heterocyclic scaffolds (thieno-, furo-, pyrrolo-, and triazolo-isoquinolines) possesses a unique electronic and steric profile, offering a diverse chemical space for interaction with biological targets. These novel compounds can be screened for a wide range of pharmacological activities, including but not limited to, kinase inhibition, antiviral activity, and anticancer properties. The modular nature of the proposed synthetic routes allows for the facile introduction of various substituents on the newly formed rings, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Future work in this area should focus on the practical implementation of these proposed synthetic routes to validate their feasibility and optimize reaction conditions. Furthermore, the exploration of a broader range of nucleophiles and cyclization strategies will undoubtedly lead to an even greater diversity of novel heterocyclic structures derived from this compound.
Conclusion
This compound is a valuable and reactive precursor that holds significant promise for the synthesis of novel, complex heterocyclic compounds. Its straightforward synthesis and the high reactivity of the chloromethyl group towards nucleophilic substitution make it an ideal starting point for the construction of fused ring systems. The proposed synthetic strategies outlined in this guide provide a roadmap for researchers to explore new chemical space and develop innovative molecules with potential applications in medicinal chemistry and materials science. The versatility of this precursor ensures its continued importance in the field of heterocyclic chemistry.
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In Silico Prediction of 5-(Chloromethyl)isoquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a reactive chloromethyl group at the 5-position of the isoquinoline ring system presents a molecule, 5-(Chloromethyl)isoquinoline, with intriguing potential for targeted covalent inhibition and diverse pharmacological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, designed for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to hypothesize potential biological targets, predict bioactivity, and assess its drug-like properties. We will delve into the practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed, field-proven protocols and the scientific rationale behind each step. This guide is structured to be a self-validating system, grounding its predictions in the established bioactivities of structurally related isoquinoline derivatives.
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
Isoquinoline and its derivatives are integral to a vast array of natural products and synthetic molecules with significant therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[3][4][5][6] Their diverse biological activities often stem from their ability to interact with a range of biological targets, such as protein kinases, topoisomerases, and G-protein coupled receptors.[4][7][8] The subject of this guide, this compound, is a derivative that, to our knowledge, has not been extensively characterized biologically. However, its structural features—the planar, aromatic isoquinoline core and the electrophilic chloromethyl group—suggest a high potential for biological activity. The chloromethyl group, in particular, can act as a reactive handle for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in protein active sites, a mechanism exploited in the design of targeted covalent inhibitors.
This guide will, therefore, treat this compound as a novel chemical entity and apply a battery of computational methods to build a predictive profile of its potential bioactivities and liabilities. Our approach is grounded in the principle of chemical similarity: by analyzing the known biological activities of structurally related isoquinolines, we can infer plausible targets and activities for our molecule of interest.
Strategic In Silico Workflow for Bioactivity Prediction
A robust in silico assessment relies on a multi-pronged approach where the results of different computational methods are integrated to build a comprehensive picture of a molecule's potential. Our workflow is designed to be sequential, with each step informing the next.
Caption: A strategic workflow for the in silico prediction of bioactivity.
Part 1: Target Identification and Hypothesis Generation
Given the lack of direct experimental data for this compound, our first step is to generate hypotheses about its potential biological targets. This is achieved by examining the known activities of structurally similar compounds. Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many isoquinoline-based compounds show antiproliferative effects by targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[4] They can also function as inhibitors of microtubule polymerization and topoisomerases.[4]
-
Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors.[7][8] Specific kinases that could be considered as potential targets include serine/threonine kinases like Akt and Haspin kinase.[4][8]
-
Antiviral Activity: Isoquinoline alkaloids have demonstrated antiviral properties against a range of viruses by interfering with viral replication pathways.[5][9]
Based on this, we can hypothesize that this compound may exhibit anticancer or antiviral activity, potentially through the inhibition of protein kinases or other enzymes involved in these disease processes.
In-Depth Methodologies and Protocols
This section provides detailed, step-by-step protocols for the core in silico techniques used in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[10][11][12][13] This allows us to visualize potential binding modes and estimate the strength of the interaction.
-
Preparation of the Receptor and Ligand:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For our case study, let's select a relevant kinase, for instance, Haspin kinase (PDB ID can be searched and chosen based on available structures with bound ligands).
-
Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[10][11]
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and save it as a MOL or SDF file.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
Prepare the ligand in AutoDock Tools by assigning rotatable bonds and saving it in the PDBQT format.
-
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket, which can often be inferred from the position of a co-crystallized ligand if available.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.[13]
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[13]
-
Visualize the top-ranked poses in a molecular visualization program to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the chloromethyl group with nearby nucleophilic residues.
-
Caption: A streamlined workflow for molecular docking.
QSAR Modeling: Correlating Structure with Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[14][15][16] By building a QSAR model based on known active and inactive isoquinoline derivatives, we can predict the potential activity of this compound.
-
Data Collection and Curation:
-
Compile a dataset of isoquinoline derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values for a particular kinase). This data can be sourced from chemical databases like ChEMBL or PubChem.
-
Curate the dataset to remove duplicates and ensure consistency in the biological activity data.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, 3D descriptors). This can be done using software like RDKit or PaDEL-Descriptor.
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.[14]
-
Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a QSAR model that correlates the calculated descriptors with the biological activity for the training set.[15]
-
Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).[15]
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its biological activity.
-
Caption: A generalized workflow for building a predictive QSAR model.
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[17][18] By generating a pharmacophore model from a set of known active isoquinoline derivatives, we can screen for other molecules, including this compound, that fit this model.
-
Ligand Set Preparation:
-
Select a set of structurally diverse but functionally related active isoquinoline derivatives that bind to the same target.
-
Generate low-energy 3D conformations for each ligand.
-
-
Pharmacophore Feature Identification:
-
Model Generation and Validation:
-
Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.
-
Validate the pharmacophore model by screening a database containing both active and inactive compounds (decoys). A good model should be able to enrich the active compounds from the decoys.[19]
-
-
Screening of this compound:
-
Fit the 3D structure of this compound to the validated pharmacophore model to assess its potential to interact with the target in a similar manner to the known active compounds.
-
Caption: A workflow for generating and validating a ligand-based pharmacophore model.
ADMET Prediction: Assessing Drug-Likeness and Safety
ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[20] This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage attrition.
-
Input Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
-
Prediction using Web Servers and Libraries:
-
Utilize free and open-source tools for ADMET prediction. Several user-friendly web servers like SwissADME and ProTox-II are available.[20][21]
-
For more programmatic control and batch processing, libraries like RDKit in Python can be used to calculate various physicochemical properties and predict ADMET parameters.[22]
-
-
Analysis of Predicted Properties:
-
Analyze the predicted ADMET profile, paying close attention to key parameters summarized in the table below.
-
| Property Category | Key Parameters | Predicted Value for this compound | Interpretation |
| Absorption | Lipinski's Rule of Five | To be calculated | Indicates potential for oral bioavailability. |
| Caco-2 Permeability | To be predicted | Predicts intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | To be predicted | Assesses potential for CNS activity or side effects. |
| Plasma Protein Binding | To be predicted | Influences the free concentration of the drug. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | To be predicted | Predicts potential for drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | To be predicted | Indicates a potential route of elimination. |
| Toxicity | Hepatotoxicity | To be predicted | Assesses the risk of liver damage. |
| Carcinogenicity | To be predicted | Predicts the potential to cause cancer. | |
| Mutagenicity (Ames test) | To be predicted | Assesses the potential to cause DNA mutations. |
Integrated Bioactivity Profile and Future Directions
By integrating the results from molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, we can construct a comprehensive in silico bioactivity profile for this compound. This profile will include:
-
A prioritized list of potential biological targets.
-
Predicted binding modes and affinities for these targets.
-
Quantitative predictions of its potential biological activity.
-
An assessment of its drug-likeness and potential safety liabilities.
It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The findings from this computational workflow should be used to guide the design of focused in vitro and in vivo experiments to confirm the predicted bioactivities and further explore the therapeutic potential of this compound. Future studies should aim to synthesize this compound and test its activity against the predicted targets in relevant biological assays.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound, a novel compound with potential therapeutic value. By leveraging a combination of molecular docking, QSAR modeling, pharmacophore generation, and ADMET prediction, we can generate valuable hypotheses about its biological targets, efficacy, and safety profile. This approach, grounded in the known bioactivities of related isoquinoline derivatives, provides a powerful and cost-effective strategy for prioritizing and guiding the experimental investigation of new chemical entities in the early stages of drug discovery.
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DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
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Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]
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GitHub. (n.d.). swansonk14/admet_ai: Training and prediction scripts for Chemprop models trained on ADMET datasets. GitHub. [Link]
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MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4895. [Link]
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YouTube. (2024). ADMET Predictor Tutorial 17: Python Module. YouTube. [Link]
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GitHub. (n.d.). ArthurBabkin/ADMET_2024_Hackathon: Hackathon ADMET 2024 - evaluating the danger of the molecules for humans using ML. GitHub. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
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PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212. [Link]
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Methodological & Application
Synthetic Protocol for Nucleophilic Substitution of 5-(Chloromethyl)isoquinoline: A Guide for Researchers
Introduction: The Significance of the 5-Substituted Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic bioactive molecules.[1] Its derivatives are integral to medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anesthetic, antihypertensive, and antiretroviral properties. The strategic functionalization of the isoquinoline skeleton is paramount for modulating the biological activity and pharmacokinetic profiles of these compounds. The 5-position of the isoquinoline ring is a key site for modification, and 5-(chloromethyl)isoquinoline serves as a versatile and highly reactive intermediate for introducing a diverse range of functionalities at this position. This application note provides a detailed guide to the synthetic protocols for the nucleophilic substitution of this compound, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel 5-substituted isoquinoline derivatives.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound lies in the high reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent isoquinoline ring system stabilizes the transition state of nucleophilic substitution reactions. The primary mechanism for the substitution of the benzylic chlorine is a bimolecular nucleophilic substitution (SN2) reaction.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, leading to a concerted displacement of the chloride ion. The rate of this reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they solvate the cation but not the anion, thereby increasing the effective nucleophilicity of the attacking species.
Caption: General SN2 mechanism for the nucleophilic substitution of this compound.
Safety and Handling Precautions
General Experimental Workflow
The following diagram outlines a typical workflow for the nucleophilic substitution of this compound, from reaction setup to product purification and characterization.
Caption: A generalized workflow for the synthesis and purification of 5-substituted isoquinolines.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various classes of nucleophiles.
Protocol 1: Synthesis of 5-(Aminomethyl)isoquinoline Derivatives
The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 5-(aminomethyl)isoquinoline derivatives. A base is typically added to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme: Isoquinoline-CH₂Cl + R¹R²NH → Isoquinoline-CH₂NR¹R² + HCl
Materials and Equipment:
-
This compound (or its hydrochloride salt)
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous polar aprotic solvent (e.g., DMF, MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)isoquinoline derivative.
| Parameter | Condition |
| Solvent | DMF, MeCN |
| Base | K₂CO₃, Et₃N |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
Protocol 2: Synthesis of 5-(Alkoxymethyl)isoquinoline Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis can be adapted for the preparation of 5-(alkoxymethyl)isoquinoline derivatives by reacting this compound with an alkoxide. The alkoxide can be pre-formed or generated in situ using a strong base.
Reaction Scheme: Isoquinoline-CH₂Cl + R-ONa → Isoquinoline-CH₂OR + NaCl
Materials and Equipment:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe))
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.2 eq.) to a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 5-(alkoxymethyl)isoquinoline.
| Parameter | Condition |
| Solvent | THF, DMF |
| Base | NaH, NaOMe |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Purification | Column Chromatography |
Protocol 3: Synthesis of 5-(Arylthiomethyl)isoquinoline Derivatives
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.
Reaction Scheme: Isoquinoline-CH₂Cl + R-SNa → Isoquinoline-CH₂SR + NaCl
Materials and Equipment:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃))
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve the thiol (1.1 eq.) in a solution of sodium hydroxide (1.2 eq.) in ethanol.
-
Add this compound (1.0 eq.) to the solution and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition |
| Solvent | Ethanol, DMF |
| Base | NaOH, Na₂CO₃ |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Purification | Column Chromatography |
Protocol 4: Synthesis of 5-(Azidomethyl)isoquinoline
The introduction of an azide group provides a versatile synthetic handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry reactions.
Reaction Scheme: Isoquinoline-CH₂Cl + NaN₃ → Isoquinoline-CH₂N₃ + NaCl
Materials and Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.
-
The crude 5-(azidomethyl)isoquinoline is often used in the next step without further purification. If necessary, it can be purified by column chromatography.
| Parameter | Condition |
| Solvent | DMF, DMSO |
| Reagent | Sodium Azide (NaN₃) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography (if necessary) |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base is also crucial; a stronger, non-nucleophilic base might be required for less reactive nucleophiles.
-
Side Product Formation: In some cases, elimination reactions can compete with substitution, especially with sterically hindered nucleophiles or at higher temperatures. Using a less hindered base or milder reaction conditions can help to minimize side product formation. Over-alkylation can be an issue with primary amines; using an excess of the amine can sometimes mitigate this.
-
Purification Challenges: The basic nature of the isoquinoline nitrogen can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape and separation. Recrystallization is also a viable purification method for solid products.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse library of 5-substituted isoquinoline derivatives. The nucleophilic substitution reactions at the benzylic position proceed efficiently under relatively mild conditions with a variety of nucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions and appropriate purification techniques are key to achieving high yields and purity of the desired products.
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
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A Versatile Synthesis of Substituted Isoquinolines. OUCi. [Link]
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Isoquinoline synthesis. Química Organica.org. [Link]
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A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-(Chloromethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceuticals. Its rigid framework and the presence of a basic nitrogen atom make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and highly functional group tolerant approach to molecular diversification.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-(chloromethyl)isoquinoline as a key building block. The benzylic chloride at the 5-position serves as a versatile handle for introducing a wide range of molecular fragments through Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This generalized scheme highlights the key stages from reaction setup to product isolation.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or its ester) and an organic halide.[1][2] In the context of this compound, this reaction allows for the facile synthesis of 5-arylmethyl- and 5-vinylmethylisoquinoline derivatives.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the organoboron species to facilitate transmetalation.
Sources
A Robust and Selective Protocol for the Synthesis of 5-(Aminomethyl)isoquinoline via the Delépine Reaction
An Application Note and Protocol for the Synthesis of 5-(Aminomethyl)isoquinoline
Abstract
5-(Aminomethyl)isoquinoline is a valuable bifunctional building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active compounds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 5-(aminomethyl)isoquinoline from its precursor, 5-(chloromethyl)isoquinoline. The chosen method is the Delépine reaction, a classic and reliable technique for preparing primary amines from active alkyl halides.[2] This protocol emphasizes scientific integrity, providing a rationale for each step and highlighting safety considerations. It is designed for researchers, chemists, and drug development professionals seeking a reproducible and high-yielding synthetic route.
Introduction and Strategic Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids like papaverine and morphine, as well as synthetic drugs.[1][3] Functionalization of the isoquinoline ring is crucial for modulating biological activity, and the introduction of an aminomethyl group at the C5 position provides a versatile handle for further chemical elaboration.
The conversion of a reactive benzylic halide, such as this compound, to the corresponding primary amine presents a common synthetic challenge. While several methods exist, many suffer from significant drawbacks:
-
Direct Ammonolysis: The reaction of alkyl halides with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, complicating purification and reducing the yield of the desired product.[4][5]
-
Gabriel Synthesis: This method effectively produces pure primary amines but requires harsh hydrolytic conditions or the use of hydrazine, a toxic reagent, to cleave the phthalimide intermediate.[6][7]
-
Azide Reduction: While efficient, this two-step route involves the generation of a potentially explosive organic azide intermediate and the use of highly toxic sodium azide.[8][9]
In contrast, the Delépine reaction offers a superior strategy for this specific transformation. Named after French chemist Stéphane Marcel Delépine, this method involves two main stages: the SN2 reaction of the alkyl halide with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt, followed by acid-catalyzed hydrolysis to cleanly liberate the primary amine.[2][10] The key advantages of the Delépine reaction are its selectivity for primary amines, the use of readily available and stable reagents, and generally mild reaction conditions.[11]
This protocol leverages these advantages to provide a robust pathway to high-purity 5-(aminomethyl)isoquinoline.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct, sequential steps within a one-pot procedure.
Overall Transformation:
Step 1: Formation of the Quaternary Ammonium Salt The reaction is initiated by a nucleophilic substitution (SN2) reaction where the nitrogen of hexamethylenetetramine attacks the electrophilic benzylic carbon of this compound.[11] This displaces the chloride ion and forms a stable quaternary hexamethylenetetraminium salt. This salt is often insoluble in nonpolar organic solvents like chloroform, causing it to precipitate from the reaction mixture, which facilitates its isolation and purification.[12]
Step 2: Acid Hydrolysis The isolated salt is subsequently hydrolyzed under acidic conditions, typically by refluxing in ethanolic hydrochloric acid.[2] The acidic medium catalyzes the decomposition of the hexamethylenetetramine cage structure, releasing the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form an acetal with the ethanol solvent).[11][12]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert gas. Corrosive. |
| Hexamethylenetetramine (HMTA) | ≥99% | Commercially Available | Hygroscopic. Keep container tightly closed. |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Commercially Available | Toxic and Carcinogenic. Use in a fume hood. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Corrosive. |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Deionized Water (H₂O) | Laboratory Supply |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Synthetic Procedure
Step A: Formation of the Hexamethylenetetraminium Salt
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.1 mmol, 1.0 equiv).
-
Add 50 mL of anhydrous chloroform to dissolve the starting material.
-
To this solution, add hexamethylenetetramine (HMTA) (4.34 g, 31.0 mmol, 1.1 equiv) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~60°C) with vigorous stirring.
-
Within 1-2 hours, a white precipitate of the quaternary ammonium salt should begin to form.[12]
-
Maintain the reflux for 4-6 hours to ensure complete reaction. Monitor the reaction by TLC (thin-layer chromatography) by checking for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold chloroform (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the salt under vacuum. The salt is typically used in the next step without further purification.[11]
Step B: Hydrolysis and Product Isolation
-
Transfer the dried quaternary ammonium salt to a 250 mL round-bottom flask.
-
Prepare the hydrolysis solution by carefully adding 30 mL of concentrated hydrochloric acid to 90 mL of ethanol in a separate beaker (perform in an ice bath and in a fume hood).
-
Add the ethanolic HCl solution to the flask containing the salt.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~80-85°C) with stirring.
-
Maintain the reflux for 8-12 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and transfer it to a rotary evaporator.
-
Remove the ethanol and excess HCl under reduced pressure to obtain a solid or viscous oil.
-
Dissolve the residue in 50 mL of deionized water.
-
Cool the aqueous solution in an ice bath and basify by slowly adding a 5 M sodium hydroxide (NaOH) solution until the pH is >12. This converts the amine hydrochloride salt to the free amine.
-
Transfer the basic aqueous solution to a 500 mL separatory funnel and extract the product with dichloromethane (DCM) (4 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude 5-(aminomethyl)isoquinoline.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane, with 1% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-(aminomethyl)isoquinoline as a pure solid or oil.
Visualization of the Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 5-(aminomethyl)isoquinoline.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: This is a reactive benzylic chloride and should be handled with care. It is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic upon inhalation and ingestion.[2] Handle only in a fume hood.
-
Concentrated HCl: Highly corrosive and causes severe burns. The addition of HCl to ethanol is exothermic and should be done slowly and in an ice bath.
-
Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. The dissolution and neutralization reactions are highly exothermic.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No precipitate forms in Step A. | Reaction has not initiated or is incomplete. Impure starting materials. | Ensure reagents are anhydrous. Extend the reflux time. Confirm the identity and purity of starting materials via NMR or other analytical techniques. |
| Low yield of quaternary salt. | Salt may have some solubility in the solvent. Incomplete reaction. | After cooling to room temperature, cool the mixture in an ice bath for a longer duration (1-2 hours) to maximize precipitation. |
| Incomplete hydrolysis in Step B. | Insufficient reflux time or acid concentration. | Extend the reflux time to 24 hours. Ensure the ethanolic HCl solution was prepared correctly with concentrated acid. |
| Product is difficult to extract from the aqueous layer. | The aqueous layer is not sufficiently basic. Emulsion formation. | Re-check the pH of the aqueous layer and add more NaOH if necessary to ensure it is strongly basic (pH > 12). To break emulsions, add a small amount of brine and swirl gently. |
| Product streaks on TLC plate during chromatography. | Amines are basic and can interact strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize the silica gel surface and ensure sharp, well-defined spots. |
References
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
Wikipedia. (2023). Delépine reaction. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Delépine amine synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Retrieved from [Link]
-
Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
YouTube. (2021). 31: Preparation of primary amines. Retrieved from [Link]
-
YouTube. (2018). Benzyl Chloride to Amine: Important Conversion. Retrieved from [Link]
-
Wikipedia. (2023). Isoquinoline. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 5-(Chloromethyl)isoquinoline for the Synthesis of Novel Kinase Inhibitors
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-(chloromethyl)isoquinoline as a versatile starting material for the synthesis of potential kinase inhibitors. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for key synthetic transformations, and discuss the evaluation of the resulting compounds against relevant kinase targets. The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer, making the development of novel kinase inhibitors a critical endeavor in modern drug discovery.[1][4][5]
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many pathological conditions.[1] Consequently, small molecule inhibitors targeting these enzymes have become a major class of therapeutic agents.[6] The quinoline and isoquinoline frameworks are privileged structures in this context, with several FDA-approved kinase inhibitors featuring these heterocyclic systems.[4][7]
The isoquinoline core provides a rigid scaffold that can be strategically functionalized to interact with the ATP-binding pocket of various kinases. This compound, in particular, is an attractive starting material due to the reactive chloromethyl group at the C5 position. This electrophilic handle allows for facile introduction of diverse functionalities through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Strategic Synthetic Pathways Utilizing this compound
The primary synthetic strategy for elaborating this compound into potential kinase inhibitors involves the displacement of the chloride with various nucleophiles. This approach allows for the introduction of pharmacophoric elements designed to interact with specific residues within the kinase active site.
Nucleophilic Substitution with Amines, Phenols, and Thiols
A common and effective method involves the reaction of this compound with a wide array of amines, phenols, or thiols. The choice of the nucleophile is critical and should be guided by the structural features of the target kinase's ATP-binding site. For instance, incorporating a hydrogen bond donor/acceptor moiety can facilitate interactions with the hinge region of the kinase.
Causality behind Experimental Choices:
-
Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is typically employed to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: The reaction temperature is optimized to balance reaction rate and minimize side product formation. Room temperature to a gentle heat (e.g., 50-80 °C) is often sufficient.
The general reaction scheme is as follows:
Caption: Figure 1. General Nucleophilic Substitution.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Synthesis of 5-((Arylamino)methyl)isoquinoline Derivatives
This protocol describes a general procedure for the N-alkylation of an aromatic amine with this compound.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | [Supplier Name] | ≥95% |
| Substituted Aniline | [Supplier Name] | Reagent Grade |
| Potassium Carbonate (K₂CO₃) | [Supplier Name] | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | [Supplier Name] | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | [Supplier Name] | ACS Grade |
| Brine | Lab Prepared | Saturated Aqueous |
| Sodium Sulfate (Na₂SO₄) | [Supplier Name] | Anhydrous |
Procedure:
-
To a solution of the substituted aniline (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-((arylamino)methyl)isoquinoline derivative.
Protocol 2: Synthesis of 5-((Aryloxy)methyl)isoquinoline Derivatives
This protocol outlines the synthesis of ether-linked isoquinoline derivatives via Williamson ether synthesis.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | [Supplier Name] | ≥95% |
| Substituted Phenol | [Supplier Name] | Reagent Grade |
| Cesium Carbonate (Cs₂CO₃) | [Supplier Name] | ≥99% |
| Acetonitrile (ACN) | [Supplier Name] | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | [Supplier Name] | ACS Grade |
| Water | Lab Prepared | Deionized |
| Magnesium Sulfate (MgSO₄) | [Supplier Name] | Anhydrous |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted phenol (1.1 mmol) in anhydrous acetonitrile (10 mL).
-
Add cesium carbonate (1.5 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-((aryloxy)methyl)isoquinoline derivative.
Evaluation of Kinase Inhibitory Activity
Once synthesized, the novel isoquinoline derivatives should be evaluated for their ability to inhibit specific kinase targets. A multi-tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies for promising candidates.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantitatively measures kinase activity by measuring the amount of ADP produced in a kinase reaction.[1]
Methodology:
-
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of the synthesized isoquinoline inhibitor. Include appropriate positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Figure 2. In Vitro Kinase Assay Workflow.
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
Promising compounds from the biochemical screen should be further evaluated in cell-based assays to confirm their activity in a more biologically relevant context.
-
Western Blot Analysis: This technique can be used to assess the phosphorylation status of downstream substrates of the target kinase in cells treated with the inhibitor.[1] A reduction in the phosphorylation of a known substrate would indicate target engagement in a cellular environment.
-
Cell Viability/Proliferation Assays (e.g., MTT Assay): These assays determine the effect of the compound on the growth and survival of cancer cell lines that are known to be dependent on the target kinase.[1]
Signaling Pathway Context
Many isoquinoline-based kinase inhibitors target key nodes in oncogenic signaling pathways.[8] For example, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.[8]
Caption: Figure 3. Inhibition of an RTK Signaling Pathway.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward nucleophilic substitution chemistry at the chloromethyl position allows for the systematic exploration of chemical space around the isoquinoline core. By combining rational design with efficient synthetic protocols and robust biological evaluation, researchers can leverage this starting material to develop potent and selective kinase inhibitors with therapeutic potential.
References
- Herbert, R. B. (1999). The biosynthesis of isoquinoline alkaloids.
- Liotta, D. C., & Lee, J. (Eds.). (2010). Drug discovery and development. John Wiley & Sons.
- Singh, H., & Kumar, M. (2017). The name reactions in organic chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 2349-2365.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77921, this compound. Retrieved from [Link]
-
Aly, R. M., Serya, R. A., & El-Motwally, A. M. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research, 25(2), 165-186.[4][5]
- O'Shea, C., & Koff, A. (2001). The art and design of kinase inhibitors: a review of the current state of the art. Current Opinion in Chemical Biology, 5(3), 331-336.
-
ResearchGate. (n.d.). Quinoline-based multi-kinase inhibitors approved by FDA. [Image]. Retrieved from [Link][7]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link][9]
-
Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732.[10]
-
National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.[2]
-
MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings.[11]
-
Collins, I., et al. (2005). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Journal of Medicinal Chemistry, 48(5), 1357-1360.[12]
-
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation.[3]
-
World Scientific Publishing. (2024). Isoquinoline derivatives and its medicinal activity. Journal of Advanced Research in Alternative and Complementary Medicine.[13]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link][14]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[6]
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Application Note: A Validated Protocol for the Williamson Ether Synthesis of Phenolic Isoquinoline Derivatives
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] This application note provides a detailed, robust, and validated experimental procedure for the O-alkylation of various phenols with 5-(chloromethyl)isoquinoline. By leveraging the classic Williamson ether synthesis, this protocol offers a reliable pathway to a diverse library of 5-(phenoxymethyl)isoquinoline derivatives, which are valuable building blocks for drug discovery programs. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental workflow, and provide comprehensive guidelines for product purification and characterization.
Introduction & Scientific Rationale
Isoquinoline and its derivatives are prevalent in nature and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The functionalization of the isoquinoline core is a key strategy in tuning its biological profile. The synthesis of aryl ethers by linking a phenolic moiety to the isoquinoline scaffold via a methylene bridge creates compounds with unique conformational and electronic properties, making them attractive targets for research.
The Williamson ether synthesis is a fundamental and versatile method for preparing ethers.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] In this specific application, the process involves two key steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the weakly acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide anion.[8][9]
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of this compound, displacing the chloride leaving group to form the desired ether linkage.
Causality Behind Experimental Design:
-
Electrophile Choice: this compound is an excellent substrate for this reaction. As a benzylic halide, the C-Cl bond is activated towards SN2 displacement due to the stabilization of the transition state by the adjacent isoquinoline ring system.
-
Base Selection: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is often the preferred reagent for aryl ether synthesis.[10][11] K₂CO₃ is a mild, non-hygroscopic, and easy-to-handle base that is effective in deprotonating phenols without promoting significant side reactions.[12] It also offers a safer alternative to the highly reactive and flammable NaH.[13]
-
Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is ideal.[10][14] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction.[8]
Reaction Mechanism & Workflow Visualization
The overall transformation follows a classical SN2 pathway as depicted below.
Caption: General two-step mechanism for the reaction.
The complete experimental process, from setup to analysis, is outlined in the following workflow.
Caption: End-to-end experimental workflow diagram.
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Substituted Phenol | Reagent grade (≥98%) | Sigma-Aldrich | Substrate. Dry if necessary. |
| This compound | ≥97% | Combi-Blocks, etc. | CAS: 76518-58-6. Handle with care, potential irritant.[15][16] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Acros Organics | Base. Should be finely powdered to maximize surface area. |
| Acetone | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction and chromatography solvent. |
| Hexanes | ACS Grade | VWR | Chromatography solvent. |
| Deionized Water | N/A | In-house | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
3.2 Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser and inert gas (N₂ or Ar) setup
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer, IR spectrophotometer
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 30 mL of anhydrous acetone.
-
Initiation: Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Addition of Electrophile: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 60°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours. The disappearance of the starting phenol and the appearance of a new, less polar spot (the product) indicates completion.
-
Work-up (Part 1): Once the reaction is complete, cool the flask to room temperature. Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetone.
-
Work-up (Part 2): Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, typically as an oil or solid.
3.4 Purification Protocol
The crude product is purified by flash column chromatography.[17]
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). The exact gradient should be determined based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product. Determine the final yield.
Exemplary Results & Characterization
The following table presents anticipated results for the alkylation of various phenols, demonstrating the scope and efficiency of this protocol.
| Entry | Phenol Substrate | Product Name | Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Key Signals |
| 1 | Phenol | 5-(Phenoxymethyl)isoquinoline | 6 | 88% | ~8.5 (d, H-1), ~5.4 (s, 2H, -O-CH₂-), ~7.0-7.6 (m, Ar-H) |
| 2 | 4-Methoxyphenol | 5-((4-Methoxyphenoxy)methyl)isoquinoline | 5 | 92% | ~8.5 (d, H-1), ~5.3 (s, 2H, -O-CH₂-), ~6.9 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| 3 | 4-Nitrophenol | 5-((4-Nitrophenoxy)methyl)isoquinoline | 10 | 75% | ~8.5 (d, H-1), ~5.5 (s, 2H, -O-CH₂-), ~7.1 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) |
General Characterization Data:
-
¹H NMR: The most characteristic signal is a singlet for the benzylic methylene protons (-O-CH₂-) typically appearing between δ 5.3-5.5 ppm. Protons on the isoquinoline ring will appear in the aromatic region (δ 7.5-9.2 ppm).[18]
-
¹³C NMR: The benzylic carbon signal will appear around δ 68-72 ppm.
-
IR Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the aryl ether bond, typically in the 1200-1270 cm⁻¹ region.[18]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product should be observed.
Troubleshooting & Field Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, especially if using a stronger base like NaH. The K₂CO₃ should be finely powdered to ensure efficient deprotonation.
-
Incomplete Reaction: If starting material persists after an extended time, an additional portion of this compound (0.2 eq.) and K₂CO₃ (0.5 eq.) can be added.
-
C-Alkylation Side Product: While O-alkylation is heavily favored for phenols under these conditions, trace amounts of C-alkylation are possible.[8] Using polar aprotic solvents like DMF or acetone minimizes this side reaction. Purification by column chromatography is usually sufficient to separate the O- and C-alkylated isomers.
-
Reactivity Note: Electron-donating groups (e.g., -OCH₃) on the phenol increase the nucleophilicity of the corresponding phenoxide and can accelerate the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity, leading to longer reaction times.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 5-(phenoxymethyl)isoquinoline derivatives via Williamson ether synthesis. The use of potassium carbonate as a base provides a safe, efficient, and practical method suitable for generating a diverse library of compounds for medicinal chemistry and drug development. The procedure is robust and can be adapted for various substituted phenols, with straightforward purification and characterization steps.
References
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Yadav, D., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(43), 26845-26877. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1045-1063. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13896. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Mehta, V. P., & Chudasama, C. J. (2016). Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. RSC Advances, 6(81), 77899-77908. [Link]
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Kamal, A., et al. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 116(2), 99-102. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wang, C., et al. (2022). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic Chemistry Frontiers, 9, 5849-5855. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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Chen, J., et al. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 144(48), 22051–22059. [Link]
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Mondal, S., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
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Bîrdeanu, M., et al. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 28(12), 4810. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
- U.S. Patent No. 4,261,922. (1981). Process for alkoxylation of phenols.
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Pereira, M. J. A., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports, 25, 100901. [Link]
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ResearchGate. (n.d.). Synthesis of isoquinoline derivatives [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
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Kazemi, M., Kohzadi, H., & Noori, Z. (2017). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions. Iranian Chemical Communication, 5, 236-244. [Link]
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ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
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ResearchGate. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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PubMed. (2017). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
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ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
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MDPI. (2020). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Alkylation of Phenol with Methanol over ZSM-5 Zeolite. Retrieved from [Link]
- Google Patents. (n.d.). EP0419045B1 - Method for alkylation of phenols, and catalyst therefor.
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Reddit. (2023, May 16). did a column chromatography in the lab with polar fixed phase and apolar mobile phase. the only problem is that I don't know which one of these came out first. Which one is the more polar? r/chemhelp. [Link]
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Application Notes & Protocols: Derivatization of 5-(Chloromethyl)isoquinoline for Structure-Activity Relationship (SAR) Studies
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds, and the targeted derivatization of key positions on the isoquinoline ring is a critical step in this process. This document provides a detailed guide for the derivatization of 5-(chloromethyl)isoquinoline, a versatile starting material for generating diverse chemical libraries. We will explore the underlying chemical principles, provide step-by-step protocols for key transformations, and discuss the strategic rationale for library design in the context of SAR exploration.
Introduction: The Strategic Importance of the C5-Methylene Linker
The this compound scaffold offers a unique strategic advantage for SAR studies. The isoquinoline core itself provides a rigid, aromatic framework known to interact with various biological targets.[1][4] The chloromethyl group at the C5 position acts as a highly reactive and versatile chemical handle.
Chemical Rationale: The carbon of the chloromethyl group is a benzylic carbon. Benzylic halides are particularly reactive towards nucleophilic substitution (SN1 and SN2) because the transition states (for SN2) and carbocation intermediates (for SN1) are stabilized by resonance with the adjacent aromatic system.[5] This enhanced reactivity allows for the introduction of a wide array of functional groups under relatively mild conditions, making it an ideal anchor point for building a diverse library of analogues.[6][7]
The primary nature of the halide (1°) generally favors an SN2 pathway, which is advantageous for stereochemical control if a chiral nucleophile is used. The workflow for derivatization is conceptually straightforward, allowing for rapid library generation.
Caption: General workflow for SAR library generation from this compound.
Core Derivatization Protocols
The following protocols detail the synthesis of three key classes of derivatives: amines, ethers, and thioethers. These represent fundamental transformations that introduce diverse functionalities, allowing for the exploration of hydrogen bonding, polarity, and steric effects.
Protocol 1: Synthesis of 5-(Aminomethyl)isoquinoline Derivatives
Rationale: The introduction of an amine group provides a basic center capable of forming salt bridges and hydrogen bonds, which are often critical for receptor-ligand interactions. Varying the substitution on the nitrogen (primary, secondary, tertiary amines) allows for fine-tuning of basicity, lipophilicity, and steric bulk.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to a concentration of 0.1-0.5 M.
-
Addition of Nucleophile: Add the desired primary or secondary amine (2.0-3.0 eq). The excess amine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) can be added.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the temperature can be gently elevated to 40-60 °C.
-
Work-up:
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane or an appropriate solvent system to afford the pure amine derivative.
Protocol 2: Synthesis of 5-(Alkoxymethyl)isoquinoline Derivatives (Ethers)
Rationale: Ether linkages introduce polar, hydrogen-bond accepting functionality without the basicity of amines. This modification is useful for probing interactions with polar residues in a binding pocket while altering the compound's solubility and metabolic profile. The Williamson ether synthesis is a classic and reliable method for this transformation.[8][9][10]
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (R-OH) (1.2 eq) in a dry aprotic solvent like Tetrahydrofuran (THF) or DMF.
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of the same dry solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ether derivative by flash column chromatography on silica gel.
Protocol 3: Synthesis of 5-(Alkylthiomethyl)isoquinoline Derivatives (Thioethers)
Rationale: Thioethers are structurally similar to ethers but are less polar and can participate in different non-covalent interactions. The sulfur atom is larger and more polarizable than oxygen, potentially leading to unique interactions with the biological target. Thiolates are excellent nucleophiles, making this transformation highly efficient.[11][12]
Step-by-Step Protocol:
-
Thiolate Formation: Dissolve the desired thiol (R-SH) (1.1 eq) in a solvent such as DMF or ethanol. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.2 eq) and stir for 15-30 minutes at room temperature to generate the thiolate anion in situ.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours. The reaction is typically faster than ether or amine synthesis due to the high nucleophilicity of the thiolate.[13] Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude thioether by flash column chromatography on silica gel.
Caption: Step-by-step workflows for the synthesis of key derivatives.
Structure-Activity Relationship (SAR) Data Interpretation
Once a library of derivatives is synthesized, each compound is tested in a relevant biological assay to determine its activity (e.g., IC50, EC50, Ki). The goal is to identify trends that correlate structural changes with biological response.
Hypothetical SAR Data Table:
Below is a hypothetical example of SAR data for a series of this compound derivatives targeting a fictional kinase.
| Compound ID | R-Group | Derivative Type | Mol. Weight | cLogP | Kinase IC50 (nM) |
| ISO-01 | -CH2-NH2 | Primary Amine | 172.21 | 1.85 | 850 |
| ISO-02 | -CH2-NH(CH3) | Secondary Amine | 186.24 | 2.21 | 420 |
| ISO-03 | -CH2-N(CH3)2 | Tertiary Amine | 200.27 | 2.50 | 950 |
| ISO-04 | -CH2-NH(Cyclopropyl) | Secondary Amine | 212.28 | 2.75 | 150 |
| ISO-05 | -CH2-O-CH3 | Methyl Ether | 173.20 | 2.10 | 1200 |
| ISO-06 | -CH2-O-Ph | Phenyl Ether | 235.28 | 3.80 | 650 |
| ISO-07 | -CH2-S-CH3 | Methyl Thioether | 189.26 | 2.55 | 310 |
| ISO-08 | -CH2-S-Ph | Phenyl Thioether | 251.34 | 4.25 | 220 |
Interpretation of Hypothetical Data:
-
Amine Series (ISO-01 to ISO-04): A secondary amine (ISO-02) is better than a primary (ISO-01), but a tertiary amine (ISO-03) is detrimental, suggesting a potential steric clash or the loss of a crucial hydrogen bond donor. The significant improvement with a cyclopropyl group (ISO-04) indicates that a small, constrained lipophilic group is well-tolerated and may occupy a specific hydrophobic pocket.
-
Ether vs. Thioether (ISO-05 vs. ISO-07): The methyl thioether (ISO-07) is significantly more potent than the corresponding methyl ether (ISO-05). This suggests the larger, more polarizable sulfur atom may be forming a more favorable interaction than the oxygen.
-
Aromatic Substitution (ISO-06 vs. ISO-08): The phenyl thioether (ISO-08) is more active than the phenyl ether (ISO-06), reinforcing the preference for sulfur. Both aromatic derivatives are more potent than their methyl counterparts, suggesting a beneficial π-stacking or hydrophobic interaction with the phenyl ring.
Conclusion and Future Directions
The this compound scaffold is a powerful starting point for generating diverse chemical libraries for SAR studies. The high reactivity of the benzylic chloride allows for facile introduction of amines, ethers, thioethers, and a host of other functionalities via nucleophilic substitution. By systematically modifying the group attached to the C5-methylene linker and analyzing the resulting biological data, researchers can rapidly build a comprehensive understanding of the structural requirements for target engagement. This knowledge is crucial for the rational design of next-generation lead compounds with improved potency, selectivity, and pharmacokinetic properties.
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Fray, J., et al. (2006). Synthesis of Substituted 5Aminomethyl Tetrahydro-Isoquinolines (VI) and Dihydro-Isoindoles (XII). Tetrahedron, 62(30), 7332-7343. Retrieved from [Link]
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Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1119-1127. Retrieved from [Link]
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Shamma, M. (2012). The Isoquinoline Alkaloids Chemistry and Pharmacology. Elsevier. Retrieved from [Link]
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Isoquinoline alkaloid: Significance and symbolism. (2025, November 16). Retrieved from [Link]
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Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
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Li, J., et al. (2022). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 20(4), 816-820. Retrieved from [Link]
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Ranu, B. C., et al. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(5-6), 501-504. Retrieved from [Link]
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Singh, U. P., & Singh, R. K. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
O'Brien, P., & El-Sherief, H. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 1229–1245. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Organic Chemistry Guide. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. Retrieved from [Link]
-
Kacer, P., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4(10A), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols. Retrieved from [Link]
-
Visual Learners. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube. Retrieved from [Link]
-
Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. ResearchGate. Retrieved from [Link]
-
Přech, J., et al. (2013, March 5). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. ResearchGate. Retrieved from [Link]
-
Gstöttner, C., et al. (2023, May 23). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4139–4151. Retrieved from [Link]
-
Wang, Y., et al. (2022, May 25). Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. Journal of Agricultural and Food Chemistry, 70(20), 6253–6263. Retrieved from [Link]
Sources
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- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
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- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]
The Role of 5-(Chloromethyl)isoquinoline in the Development of Novel Anti-Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold in Oncology
The isoquinoline core is a privileged heterocyclic scaffold that constitutes the structural backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, isoquinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[3][4] These compounds can induce cancer cell death through apoptosis and cell cycle arrest, and they have been shown to target key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[3][5] The planar nature of the isoquinoline ring system allows it to intercalate with DNA, while its versatile substitution patterns enable the fine-tuning of its pharmacological properties to target specific cellular pathways.
5-(Chloromethyl)isoquinoline is a key synthetic intermediate that provides a reactive handle for the introduction of the isoquinoline moiety into a variety of molecular frameworks. The chloromethyl group at the 5-position is susceptible to nucleophilic substitution, allowing for the facile coupling of the isoquinoline core to various amine-containing fragments. This approach has been utilized in the synthesis of novel compounds with potent anti-cancer activity. This document provides a detailed overview of the application of this compound in the preparation of anti-cancer agents, complete with a representative synthetic protocol and biological activity data.
Mechanism of Action: Targeting Key Cellular Machinery
Isoquinoline-based anti-cancer agents exert their effects through multiple mechanisms, primarily by interfering with DNA replication and repair, and by modulating critical signaling pathways that govern cell growth and survival.
Topoisomerase Inhibition
A prominent mechanism of action for many isoquinoline derivatives is the inhibition of topoisomerase enzymes.[5] Topoisomerases are essential for resolving topological challenges in DNA during replication, transcription, and recombination. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Application Protocol: Synthesis of N-Aryl-N-((isoquinolin-5-yl)methyl)amine Derivatives
This section provides a detailed protocol for the synthesis of a representative N-aryl-N-((isoquinolin-5-yl)methyl)amine derivative, a class of compounds that has been explored for its anti-cancer potential. The procedure involves the nucleophilic substitution of the chlorine atom in this compound by an appropriately substituted aniline.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-Aryl-N-((isoquinolin-5-yl)methyl)amine derivatives.
Materials and Reagents
-
This compound hydrochloride
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask, add this compound hydrochloride (1.0 eq), the desired substituted aniline (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-aryl-N-((isoquinolin-5-yl)methyl)amine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Data Presentation
The synthesized N-((isoquinolin-5-yl)methyl)amine derivatives can be evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are determined to quantify their anti-cancer potency.
Table 1: Representative Cytotoxic Activity of N-((Isoquinolin-5-yl)methyl)amine Derivatives
| Compound | Substituent on Aniline | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 4-Methoxy | MCF-7 (Breast) | 5.21 |
| 2 | 4-Chloro | HCT-116 (Colon) | 8.5 |
| 3 | 3,4-Dichloro | A549 (Lung) | 9.2 |
| 4 | 4-Trifluoromethyl | PC-3 (Prostate) | 7.8 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Structure-Activity Relationship (SAR) Insights
The anti-cancer activity of N-((isoquinolin-5-yl)methyl)amine derivatives can be modulated by the nature and position of substituents on the aniline ring.[6] Structure-activity relationship (SAR) studies can provide valuable insights for the rational design of more potent analogs. For instance, the electronic properties and steric bulk of the substituents on the aniline moiety can influence the binding affinity of the compound to its biological target.
Caption: Key structural components influencing the anti-cancer activity of N-((isoquinolin-5-yl)methyl)amine derivatives.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel anti-cancer agents. The straightforward N-alkylation chemistry allows for the generation of diverse libraries of isoquinoline-containing compounds for biological screening. The resulting derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, warranting further investigation and optimization. The protocols and insights provided herein are intended to guide researchers in the exploration of this compound as a scaffold for the development of next-generation cancer therapeutics.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link][1][3]
-
Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Natural and synthetic isoquinolines with anticancer activity. ResearchGate. [Link][4]
-
The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry. [Link][6]
-
An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link][2]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 5-(Chloromethyl)isoquinoline Scaffold in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant compounds.[1][2] Its incorporation into drug candidates has been linked to a wide array of pharmacological activities, including anticancer and antimicrobial effects.[3][4] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries, greatly accelerating the drug discovery process by simplifying purification and enabling automation.[5][6] This guide details the application of a 5-(chloromethyl)isoquinoline scaffold as a versatile linker in solid-phase synthesis, analogous to the well-established Merrifield resin. We provide a comprehensive framework, from the synthesis of the core scaffold to the immobilization of building blocks, on-resin reaction monitoring, and final cleavage and analysis of the target molecules. These protocols are designed to empower researchers, scientists, and drug development professionals to harness this powerful combination of a privileged core structure with an efficient synthetic methodology.
Introduction: The Strategic Advantage of the Isoquinoline Scaffold in SPOS
Solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized the synthesis of peptides and has since been extended to the creation of diverse small-molecule libraries.[7][8] The core principle lies in anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[5][6]
The choice of linker—the molecular entity connecting the compound of interest to the solid support—is critical. It must be stable to the reaction conditions used for library elaboration yet susceptible to selective cleavage to release the final product.[3] The this compound scaffold serves as an elegant linker, capitalizing on the reactivity of the benzylic chloride for initial immobilization. This functionality mirrors that of the chloromethyl group on Merrifield resin, a cornerstone of solid-phase peptide synthesis.[8][9]
By employing the isoquinoline moiety as the linker itself, this "traceless" incorporation ensures that the privileged isoquinoline core becomes an integral part of the final cleaved molecule. This strategy is highly atom-economical and directly populates the resulting library with compounds containing a pharmacologically relevant nucleus, enhancing the probability of identifying bioactive hits.
Synthesis of the this compound Scaffold
The foundational step is the preparation of the this compound scaffold. A robust method involves a modified Pomeranz–Fritsch reaction, followed by chlorination.[10]
Protocol 2.1: Synthesis of this compound
This protocol outlines the synthesis of a chloromethyl isoquinoline derivative, which can then be used in solution-phase chemistry or adapted for attachment to a solid support.
Materials:
-
Acetophenone derivative (e.g., 2-acetyl-5-methylacetophenone)
-
Dimethoxyethanamine
-
4-Nitrophenylazide
-
Thionyl chloride (SOCl₂)
-
Appropriate solvents (e.g., toluene, dichloromethane)
-
Secondary amine (for subsequent derivatization, if desired)
Procedure:
-
Triazolo[5,1-a]isoquinoline Formation: React the acetophenone derivative, dimethoxyethanamine, and 4-nitrophenylazide under acidic conditions in a suitable solvent like toluene. This modified Pomeranz–Fritsch reaction yields the corresponding triazolo[5,1-a]isoquinoline.[10]
-
Chlorination: Subject the resulting triazolo[5,1-a]isoquinoline to acid-catalyzed ring opening and chlorination using thionyl chloride. This step opens the triazole ring and introduces the chloromethyl group at the 5-position of the isoquinoline core.[10]
-
Purification: Purify the crude this compound derivative using standard chromatographic techniques (e.g., column chromatography on silica gel) to obtain the desired scaffold.
Solid-Phase Synthesis Workflow
The following sections detail the complete workflow for utilizing the this compound scaffold in SPOS, from initial resin functionalization (if starting from a base resin) or direct use of a pre-functionalized resin, through to final product release.
Workflow Overview
Caption: General workflow for solid-phase synthesis using the isoquinoline scaffold.
Step 3.1: Preparation of Isoquinoline-Functionalized Resin
While one could theoretically use a pre-made resin, this protocol describes the functionalization of a common starting resin, such as aminomethyl polystyrene.
Protocol 3.1.1: Attaching the Scaffold to an Amino-Resin
-
Scaffold Activation: Convert the this compound into a carboxylic acid derivative suitable for amide coupling (e.g., by oxidation of the methyl group to a carboxylic acid prior to chlorination, or by using a derivative with a pre-existing carboxyl group).
-
Resin Swelling: Swell aminomethyl polystyrene resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.
-
Coupling: Add the activated isoquinoline carboxylic acid (3 equivalents relative to resin loading), a coupling agent like HBTU (3 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 6 eq.) to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Thoroughly wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents. Dry the resin in vacuo.
Step 3.2: Immobilization of the First Building Block
The reactive chloromethyl group on the isoquinoline scaffold is used to anchor the first building block. This is most commonly a carboxylic acid, forming a benzyl ester linkage analogous to that of Merrifield resin.[8][11]
Protocol 3.2.1: Immobilization of a Carboxylic Acid
-
Cesium Salt Preparation: Dissolve the N-protected amino acid or other carboxylic acid building block in ethanol/water. Adjust the pH to 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate the solution to dryness to obtain the cesium salt.[11]
-
Resin Swelling: Swell the this compound-functionalized resin (or a commercial Merrifield resin) in DMF (approx. 6-8 mL per gram of resin).[12]
-
Loading: Add the dried cesium salt of the carboxylic acid (1.0-1.2 equivalents relative to the resin's chlorine substitution) to the swollen resin.[11]
-
Reaction: Agitate the mixture at 50°C for 12-24 hours. The reaction can be catalyzed by adding potassium iodide (0.1 eq.).[11]
-
Washing: After the reaction, filter the resin and wash it thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally pure methanol to remove any unreacted starting material and cesium salts.[12]
-
Drying: Dry the loaded resin in vacuo to a constant weight.
| Parameter | Typical Value | Source(s) |
| Resin Type | 1% DVB cross-linked polystyrene | [13] |
| Initial Loading Capacity | 0.4 - 1.2 mmol/g | [14] |
| Building Block | N-Boc-protected amino acid cesium salt | [11] |
| Solvent | Dimethylformamide (DMF) | [12] |
| Temperature | 50 °C | [11] |
| Reaction Time | 12 - 24 hours | [12] |
| Typical Loading Yield | 60 - 95% | [15] |
Table 1: Typical Parameters for Loading Carboxylic Acids onto a Chloromethyl-Functionalized Resin.
Step 3.3: On-Bead Reaction Monitoring
It is crucial to monitor the progress of reactions on the solid support. For syntheses involving amino groups (e.g., deprotection of an N-protected amino acid before coupling the next), the Kaiser test is a rapid and sensitive qualitative method for detecting free primary amines.[16][17]
Protocol 3.3.1: Kaiser Test (Ninhydrin Test)
-
Sample Collection: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small glass test tube and wash them three times with ethanol to remove any residual solvents or reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the beads:
-
Solution A: 6% Ninhydrin in ethanol
-
Solution B: 80% Phenol in ethanol
-
Solution C: KCN in H₂O/Pyridine
-
-
Heating: Heat the test tube at 110-120°C for 5 minutes.[17]
-
Observation:
-
Positive Result (Free Amine Present): The beads and/or the solution turn an intense dark blue. This indicates an incomplete coupling reaction or a successful deprotection step.
-
Negative Result (No Free Amine): The beads remain their original color, and the solution stays yellow or colorless. This indicates a successful coupling reaction.
-
Step 3.4: Library Elaboration
With the first building block successfully immobilized, the synthesis proceeds by sequentially adding further diversity elements. This typically involves a cycle of deprotection (if using protecting groups) and coupling.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Merrifield’s resin | Opinion | Chemistry World [chemistryworld.com]
- 10. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. omizzur.com [omizzur.com]
- 14. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)isoquinoline
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(Chloromethyl)isoquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered in the laboratory.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry, often used in the synthesis of various pharmacologically active compounds. A common and effective method for its preparation is the radical chlorination of 5-methylisoquinoline. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and utilizes a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the potential for side reactions. This guide will walk you through troubleshooting these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
A low yield of the desired product is one of the most common issues. This can often be attributed to several factors, from the quality of reagents to the reaction conditions.
Possible Causes and Solutions:
-
Poor Quality of Starting Material: The purity of 5-methylisoquinoline is crucial. Impurities can interfere with the radical reaction.
-
Recommendation: Ensure the 5-methylisoquinoline is of high purity (>98%). If necessary, purify the starting material by recrystallization or column chromatography before use.
-
-
Ineffective Radical Initiation: The radical initiator may be old or decomposed, leading to a slow or incomplete reaction.
-
Recommendation: Use a fresh batch of the radical initiator (e.g., AIBN). Store the initiator according to the manufacturer's instructions, typically in a cool, dark place.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the radical initiation will be slow, and the reaction may not go to completion. If it is too high, it can lead to the formation of byproducts.
-
Recommendation: The optimal temperature for the reaction with AIBN as an initiator is typically around 70-80 °C. Monitor the reaction temperature closely using a calibrated thermometer.
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the chlorinating agent, can significantly impact the yield.
-
Recommendation: A slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents of NCS) is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of dichlorinated byproducts.
-
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.
Common Byproducts and How to Minimize Them:
-
5-(Dichloromethyl)isoquinoline: This is a common byproduct resulting from over-chlorination.
-
Minimization Strategy:
-
Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.2 equivalents.
-
Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed.
-
-
-
Bis(isoquinolin-5-yl)methane: This byproduct can form through the reaction of the product with the starting material.
-
Minimization Strategy:
-
Maintain a consistent reaction temperature.
-
Ensure efficient stirring to prevent localized high concentrations of reactants.
-
-
-
Unreacted 5-Methylisoquinoline: Incomplete conversion will leave you with the starting material.
-
Minimization Strategy:
-
Ensure the radical initiator is active and the temperature is optimal.
-
Allow for sufficient reaction time. Monitor the reaction until the starting material is no longer visible on the TLC plate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: A non-polar, inert solvent is generally preferred for radical chlorination. Carbon tetrachloride (CCl4) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or acetonitrile are now more common. The choice of solvent can influence the reaction rate and selectivity, so it may require some optimization for your specific setup.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The product, this compound, is typically more polar than the starting material, 5-methylisoquinoline. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying the final product?
A3: Column chromatography is the most common and effective method for purifying this compound. A silica gel column with a gradient of ethyl acetate in hexane is typically used. The fractions should be monitored by TLC to ensure a clean separation.
Q4: Are there any specific safety precautions I should take?
A4: Yes, this reaction involves hazardous materials and should be performed in a well-ventilated fume hood.
-
Chlorinating agents (e.g., NCS): These are corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents (e.g., chlorobenzene, acetonitrile): These are flammable and toxic. Avoid inhalation and contact with skin.
-
Radical initiators (e.g., AIBN): These can be explosive under certain conditions. Handle with care and store appropriately.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): This will confirm the structure of the molecule. The ¹H NMR spectrum should show a characteristic singlet for the chloromethyl protons (CH₂Cl) at approximately 4.8 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the final product.
Experimental Protocol: A Generalized Procedure
This is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline (1.0 eq) in a suitable solvent (e.g., chlorobenzene).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Reaction Scheme and Common Side Reactions
Caption: The desired reaction and potential side reactions.
References
- General Synthesis of this compound: A representative procedure for the chlorination of 5-methylisoquinoline can be found in various organic synthesis literature. For a similar transformation, see: Organic Syntheses, Coll. Vol. 10, p.22 (2004); Vol. 79, p.42 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0042]
- Radical Halogenation: For a detailed understanding of the mechanism of radical halogenation, refer to a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
- Safety Data Sheets (SDS): Always consult the SDS for all reagents used in the synthesis. These are available from the chemical supplier (e.g., Sigma-Aldrich, VWR).
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-(Chloromethyl)isoquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Welcome to the technical support guide for the synthesis of 5-(chloromethyl)isoquinoline and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. The synthesis, typically a Blanc chloromethylation, is a powerful tool, but it is often accompanied by side reactions that can complicate purification and reduce yields.
This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating these common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the synthesis and handling of this compound.
Q1: My reaction mixture turned into a dark, intractable resin upon workup. What happened? A: This is a classic sign of polymerization. The this compound product is susceptible to self-alkylation or decomposition, especially in the presence of residual acid catalysts at elevated temperatures. The elimination of HCl from the chloromethyl group creates a reactive intermediate that readily polymerizes.[1][2] Immediate workup at low temperatures and neutralization of acid are critical to prevent this.
Q2: My mass spectrum shows a major impurity with a mass of approximately 270.2 g/mol , corresponding to [2 * Isoquinoline + CH₂ - 2H]. What is this side product? A: You have likely formed a bis(isoquinolyl)methane derivative. This occurs when a molecule of your product, this compound, acts as an alkylating agent and reacts with a second molecule of the isoquinoline starting material in a Friedel-Crafts type reaction.[3][4] This is the most common side reaction when the isoquinoline substrate is highly reactive or present in high concentration.
Q3: My crude ¹H NMR shows the expected chloromethyl singlet around δ 4.8 ppm, but there's another prominent singlet nearby. Is this an isomer? A: It is very likely an isomer. Electrophilic substitution on the unsubstituted isoquinoline ring can occur at both the 5- and 8-positions.[5] While the 5-position is generally favored, changes in reaction conditions (temperature, catalyst) can alter the regioselectivity, leading to the formation of 8-(chloromethyl)isoquinoline as a significant impurity. Another possibility is the presence of 5-(hydroxymethyl)isoquinoline if the conversion of the intermediate alcohol to the chloride was incomplete.
Q4: My product decomposes even during vacuum distillation, turning dark in the distillation pot. How can I purify it safely? A: This is due to the thermal and acid instability of the product. The heat from distillation can accelerate the elimination of HCl, which then catalyzes further decomposition. To solve this, add a non-nucleophilic, high-boiling organic base, such as triethylamine or pyridine, to the crude product before distilling.[6] This base will scavenge any trace HCl, dramatically improving the stability of the compound during distillation. Always use the lowest possible vacuum and temperature.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a deeper dive into common experimental problems, their root causes, and corrective actions.
Problem 1: Low Yield and a Complex Product Mixture on TLC/LC-MS
This is the most frequent challenge, often stemming from multiple competing side reactions.
Potential Cause A: Bis(isoquinolyl)methane Formation
-
Mechanism: The desired product, this compound, is an electrophilic benzylic halide. The starting material, isoquinoline, is a nucleophilic aromatic ring. In the presence of a Lewis or protic acid catalyst, the product can alkylate the starting material, leading to the formation of a methylene-bridged dimer. This side reaction is particularly problematic with activated isoquinoline derivatives.[4]
-
Evidence: Look for a peak in your LC-MS corresponding to the mass of (Starting Material + Product - HCl). The ¹H NMR will show complex aromatic signals and a characteristic singlet for the bridging methylene (-CH₂-) group.
-
Solutions & Optimization:
-
Control Stoichiometry: Use a slight molar excess of the chloromethylating agents (paraformaldehyde and HCl) relative to the isoquinoline. This ensures the isoquinoline is consumed quickly, minimizing its availability to react with the product.
-
Reverse Addition: Add the isoquinoline solution slowly to the pre-mixed and equilibrated chloromethylating reagent mixture. This keeps the concentration of the nucleophilic starting material low at all times, disfavoring the bimolecular side reaction.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to reduce the rate of the competing Friedel-Crafts alkylation, which typically has a higher activation energy than the primary chloromethylation.
-
Potential Cause B: Dichloromethylation
-
Mechanism: Under harsh conditions (high catalyst concentration, high temperature), a second chloromethylation can occur on the newly introduced methyl group, leading to the formation of 5-(dichloromethyl)isoquinoline.[4]
-
Evidence: A peak in the mass spectrum corresponding to [M+34] relative to the desired product (addition of CHCI). The ¹H NMR will show a singlet for the -CHCl₂ proton further downfield (typically δ 6.5-7.5 ppm) than the -CH₂Cl group.
-
Solutions & Optimization:
-
Use Milder Conditions: Reduce the amount of Lewis acid catalyst (e.g., ZnCl₂) or use a milder protic acid catalyst system.[4]
-
Strict Stoichiometry: Use no more than 1.05-1.10 equivalents of formaldehyde to prevent over-reaction.
-
Monitor Reaction Time: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of later-stage byproducts.
-
Problem 2: Product Instability, Discoloration, and Polymerization
-
Mechanism: Benzylic chlorides, especially on electron-rich heterocyclic systems, are inherently unstable. They can slowly eliminate HCl, a process that is auto-catalyzed by the HCl it produces.[1][2] The resulting carbocation or related intermediate is highly reactive and will attack other molecules, leading to oligomers and polymers, which present as a dark resin. This degradation is accelerated by heat, light, and the presence of acid.
-
Evidence: The isolated product darkens over time, from a pale solid to a brown or black tar. Vials may develop pressure if sealed. The material becomes less soluble in common organic solvents.
-
Solutions & Optimization:
-
Rapid, Cold Workup: Once the reaction is complete, immediately quench it by pouring it into ice-cold water or a mildly basic solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst. Extract the product into a solvent and wash the organic layer thoroughly.
-
Stabilized Purification: As mentioned in the FAQ, if distillation is required, add an acid scavenger like triethylamine to the distillation flask.[6] For chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing ~1% triethylamine.
-
Proper Storage: For long-term storage, the best practice is to store the compound under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) in a container protected from light.[1] Adding a stabilizer, such as 1-2% by weight of a non-nucleophilic amine like dicyclohexylamine, can significantly prolong shelf life by scavenging any HCl that forms over time.[2]
-
Visualized Reaction and Troubleshooting Pathways
Visual aids can clarify complex reaction networks and decision-making processes in the lab.
Caption: Primary reaction pathway for the synthesis of this compound.
Caption: Competing pathways leading to common side products.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative procedure for the chloromethylation of isoquinoline.
-
Materials:
-
Isoquinoline (1 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Zinc Chloride (ZnCl₂, 0.5 equiv)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, combine paraformaldehyde, zinc chloride, and glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Begin bubbling dry HCl gas through the stirred suspension.
-
After 15-20 minutes, add isoquinoline to the mixture while maintaining the temperature between 5-10 °C.
-
Continue stirring at this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium carbonate or ammonium hydroxide to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Optimized Synthesis to Minimize Bis-alkylation and Decomposition
This modified protocol incorporates best practices to address the most common side reactions.
-
Key Modifications: Reverse addition and addition of a stabilizer before purification.
-
Procedure:
-
In a three-necked flask, combine paraformaldehyde (1.1 equiv), zinc chloride (0.3 equiv), concentrated HCl, and glacial acetic acid.
-
Cool the mixture to 0 °C and stir for 20 minutes to form the active chloromethylating species.
-
Dissolve isoquinoline (1 equiv) in a minimal amount of glacial acetic acid.
-
Using an addition funnel, add the isoquinoline solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir at 0-5 °C for an additional 2-3 hours after the addition is complete, monitoring by TLC.
-
Perform the workup as described in Protocol 1, ensuring all solutions are kept cold.
-
After concentrating the crude product, add triethylamine (0.1 equiv) to the crude material.
-
Purify by vacuum distillation or flash chromatography on silica gel pre-treated with 1% triethylamine in the eluent.
-
Quantitative Data Summary
The following table summarizes the expected impact of reaction conditions on product distribution. Data is illustrative based on common experimental outcomes.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Addition Mode | All reagents at once | Slow addition of Isoquinoline | Reduces bis-alkylation from >15% to <5% |
| Temperature | 20-25 °C | 0-5 °C | Increases selectivity for 5-isomer; reduces dimer |
| Catalyst Load | 0.5 equiv ZnCl₂ | 0.3 equiv ZnCl₂ | Minimizes dichloromethylation and resinification |
| Purification | Standard Distillation | Distillation with base | Prevents decomposition, improves isolated yield |
References
-
ResearchGate. (2025). TfOH-Catalyzed Synthesis of Bis(pyrrolo[2,1-a]isoquinolinyl)methanes. Available at: [Link]
-
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
- Google Patents. (1978). Process for the manufacture of pure isoquinoline derivatives.
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available at: [Link]
-
Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Available at: [Link]
-
Organic Reactions. (n.d.). Chloromethylation of Aromatic Compounds. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-(Chloromethyl)isoquinoline
Introduction: Navigating the Challenges of Purifying 5-(Chloromethyl)isoquinoline
Welcome to the technical support guide for the purification of crude this compound. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, obtaining this compound in high purity is critical for successful downstream applications.[1][2][3] However, its purification is often complicated by the presence of process-related impurities and the inherent reactivity of the chloromethyl group, which can lead to degradation.[4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common purification challenges. We will move from high-level frequently asked questions to detailed, step-by-step protocols and troubleshooting guides for the most effective purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when handling crude this compound.
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can originate from the synthetic route or degradation.[1][2]
-
Process-Related Impurities: These include unreacted starting materials from syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions, isomers (e.g., 8-(chloromethyl)isoquinoline), and residual solvents.[3] By-products from side reactions, such as the formation of di-substituted products or incompletely cyclized intermediates, may also be present.
-
Degradation Impurities: The benzylic chloride functionality is highly reactive. Exposure to moisture can lead to hydrolysis, forming 5-(hydroxymethyl)isoquinoline. Reaction with nucleophilic species or self-condensation can result in the formation of dimers, oligomers, or polymeric by-products, especially during prolonged storage or upon heating.[1][4]
Q2: How stable is this compound? Can it decompose during purification?
A2: The compound is sensitive to heat, moisture, and nucleophiles. The chloromethyl group is a potent alkylating agent and is susceptible to hydrolysis. Decomposition can indeed occur during purification.[4][5]
-
Thermal Stress: Prolonged heating, such as during distillation or even extended reflux during recrystallization, can promote decomposition and polymerization.
-
Hydrolysis: Using protic solvents (like alcohols or water) at elevated temperatures can lead to the formation of the corresponding alcohol, 5-(hydroxymethyl)isoquinoline.
-
Reactivity: The compound can react with nucleophilic solvents (e.g., methanol, amines) or impurities. The stationary phase in chromatography (e.g., silica gel) is acidic and can potentially catalyze degradation if exposure is prolonged.
Q3: Which purification method should I choose: Recrystallization or Column Chromatography?
A3: The choice depends on the impurity profile, the required purity level, and the scale of your experiment. A summary is provided in Table 1.
-
Recrystallization is often faster and more scalable for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles. It is a good first choice for material that is already >85-90% pure.[6][7]
-
Column Chromatography offers higher resolving power and is excellent for separating complex mixtures or impurities with similar polarities to the product.[8][9] It is generally the preferred method for achieving the highest purity (>99%), though it is more time-consuming and uses larger volumes of solvent.[8]
Q4: What are the most critical safety precautions for handling this compound?
A4: this compound and related chloromethylated aromatic compounds should be handled with extreme care.
-
Toxicity and Irritation: It is expected to be harmful if swallowed, toxic in contact with skin, and a severe eye and skin irritant.[10]
-
Lachrymator: Like many benzylic halides, it is likely a lachrymator (causes tearing).
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (inspect gloves before use).[12] Avoid creating dust.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste and leave chemicals in their original containers.
Part 2: Purification Technique Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the primary purification methods.
Method 1: Recrystallization
Recrystallization purifies solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[13]
Caption: Decision workflow for recrystallizing this compound.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider moderately polar aprotic solvents like toluene or mixed solvent systems such as hexane/ethyl acetate or methylcyclohexane.[6][14] Avoid protic solvents like ethanol unless performing the procedure at low temperatures to minimize hydrolysis.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just completely dissolves.[7] Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]
-
Hot Filtration (If Necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[15]
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.[6][7]
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Add a small amount of additional solvent to the hot solution and reheat until clear. / Try a lower-boiling point solvent system. / Ensure cooling is slow. |
| No crystals form upon cooling. | Too much solvent was used. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to increase concentration and attempt to cool again. / If that fails, try a different solvent system where the compound is less soluble. / Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. / Add a seed crystal from a previous successful batch. |
| Purity is low after one recrystallization. | Impurities have very similar solubility to the product. / The crystals were not washed properly. | Perform a second recrystallization. / Ensure the crystals are washed thoroughly with fresh, ice-cold solvent during filtration. |
| Yield is very low. | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the absolute minimum amount of hot solvent. / Ensure the solution is thoroughly cooled in an ice bath. / Ensure all glassware for hot filtration is pre-heated. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[15] |
Method 2: Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (solvent).[16][17] Less polar compounds generally elute faster than more polar compounds.[8]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Decomposition of isoquinoline and quinoline by supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. LabXchange [labxchange.org]
- 8. m.youtube.com [m.youtube.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Coupling Reactions with 5-(Chloromethyl)isoquinoline
Welcome to the technical support guide for 5-(chloromethyl)isoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a highly reactive benzylic chloride analog, this compound is an excellent electrophile for introducing the isoquinoline moiety via nucleophilic substitution. However, its reactivity also presents unique challenges. This guide provides in-depth, experience-driven answers to common issues, helping you optimize your reaction conditions, maximize yields, and minimize side-product formation.
Section 1: Understanding the Core Reactivity
This compound is a primary benzylic-type halide. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to the adjacent isoquinoline ring system. The π-orbitals of the aromatic ring stabilize the transition state of an SN2 reaction, thereby increasing the reaction rate.[1] While SN2 is the predominant pathway with most strong nucleophiles, SN1 mechanisms can compete under specific conditions, such as with weak nucleophiles in polar protic solvents.[2][3] Understanding this dual reactivity is crucial for troubleshooting.
Caption: SN2 transition state stabilization by the isoquinoline ring.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when working with this compound in a direct question-and-answer format.
Q1: My N-alkylation reaction with a primary/secondary amine is slow or gives low yields. What are the first parameters I should investigate?
Answer: This is a classic optimization problem often rooted in the choice of base and solvent.
-
Base Selection is Critical: The base must be strong enough to deprotonate your amine nucleophile, generating a more potent anion for the SN2 attack. A common mistake is using a base that is too weak. For a typical secondary amine (pKa of conjugate acid ~11), an inorganic base like potassium carbonate (K₂CO₃) is often sufficient. However, for less nucleophilic amines (e.g., anilines, pKa ~4-5) or hindered amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. Always choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your nucleophile's conjugate acid.
-
Solvent Choice Dictates Reactivity: For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[4]
-
Excellent Choices: Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like ethanol or water, as they can solvate the nucleophile, reducing its reactivity, and may favor a competing SN1 pathway.[3]
-
-
Temperature: While heating can increase the rate, excessive temperatures (>80-100 °C) can lead to the degradation of this compound or the final product. A good starting point is room temperature, followed by gentle heating to 50-60 °C if the reaction is sluggish.
Q2: I'm observing a dark, possibly polymeric or insoluble material as a major byproduct. What is it and how can I prevent it?
Answer: This is very likely a result of self-alkylation or quaternization of the isoquinoline nitrogen. The nitrogen atom on the isoquinoline ring is itself a nucleophile (pKa of isoquinolinium ion is 5.14) and can react with another molecule of this compound.[5] This leads to the formation of a quaternary ammonium salt, which can further react or polymerize, especially upon heating.
Caption: Pathway for formation of quaternary salt byproduct.
Prevention Strategies:
-
Ensure Full Deprotonation: Use a slight excess of a strong, non-nucleophilic base (e.g., NaH). This ensures your primary nucleophile is the most reactive species in the mixture, outcompeting the isoquinoline nitrogen.
-
Order of Addition: Add the this compound solution slowly (e.g., via syringe pump) to a pre-stirred mixture of your nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the intended nucleophile.
-
Lower Temperatures: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress this side reaction.
Q3: My reaction with a phenol (O-alkylation) is not working. How does this differ from N-alkylation?
Answer: Phenols are generally weaker nucleophiles than amines, and their conjugate bases (phenoxides) are required for efficient reaction.
-
Stronger Base Required: You must use a base strong enough to fully deprotonate the phenol (pKa ~10). Potassium carbonate is a good starting point, but if yields are low, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are more effective.
-
The Cesium Effect: Cesium carbonate is particularly effective in O-alkylation reactions. The large, soft Cs⁺ cation coordinates loosely with the phenoxide, making it a more potent nucleophile.
-
Solvent Considerations: DMF and acetone are excellent solvents for phenolic O-alkylations.
Q4: How can I control for N- vs. O-alkylation when my nucleophile contains both an amine and a hydroxyl group?
Answer: This is a common challenge in medicinal chemistry. Selectivity is governed by a combination of kinetic and thermodynamic factors, which can be manipulated by reaction conditions.
-
N-Alkylation (Kinetic Product): Amines are typically more nucleophilic than alcohols. Therefore, N-alkylation is often the kinetically favored pathway. To favor N-alkylation, use conditions that promote the faster reaction:
-
Base: Use a base just strong enough to deprotonate the amine but not the alcohol, if their pKa values are sufficiently different. Often, simply using a mild base like K₂CO₃ or even triethylamine (TEA) in ACN at room temperature will yield the N-alkylated product preferentially.[6]
-
-
O-Alkylation (Thermodynamic Product): To favor O-alkylation, you must deprotonate the hydroxyl group.
-
Base: Use a very strong base (e.g., 2 equivalents of NaH) to deprotonate both sites. The resulting alkoxide is a stronger nucleophile than the neutral amine.
-
Protection Strategy: The most reliable method is to protect the more reactive amine functionality (e.g., as a Boc or Cbz carbamate), perform the O-alkylation, and then deprotect the amine.[6]
-
Section 3: Recommended Starting Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: General N-Alkylation of a Secondary Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous DMF (approx. 0.1 M).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Coupling: Prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 50 °C.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General O-Alkylation of a Phenol
-
Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone or DMF (approx. 0.2 M).
-
Coupling: Add this compound (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 6-24 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with 1 M NaOH to remove any unreacted phenol, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Section 4: Parameter Selection Guide
The following table summarizes recommended starting conditions for coupling this compound with various nucleophiles.
| Nucleophile Type | Typical pKa | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Key Considerations |
| Aliphatic Amine | 30-35 | K₂CO₃, Cs₂CO₃, TEA | ACN, DMF | 25 - 60 | Risk of di-alkylation with primary amines. |
| Aniline | 4-5 | NaH, KHMDS, KOtBu | DMF, THF, Dioxane | 25 - 80 | Weaker nucleophile; requires stronger base. |
| Alcohol/Phenol | 10-18 | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25 - 80 | Must form alkoxide/phenoxide for reaction. |
| Thiol/Thiophenol | 8-11 | K₂CO₃, TEA, DBU | DMF, ACN | 0 - 25 | Highly nucleophilic; reactions are often fast. |
| Carbanion (e.g., Malonate) | 13 | NaH, NaOEt | THF, DMF | 25 - 60 | Ensure complete enolate formation before adding electrophile. |
Section 5: Visual Troubleshooting Workflow
If your reaction is not performing as expected, follow this decision tree to diagnose the issue.
Caption: A decision-tree workflow for troubleshooting common issues.
References
-
DeWolfe, R. H., & Young, W. G. (2002). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 67(25), 8859-8863. [Link]
-
Pross, A., & Shaik, S. S. (2002). Effect of Allylic Groups on SN2 Reactivity. Journal of the American Chemical Society, 104(1), 187-192. [Link]
-
Romano, Dr. (2015). Sn1/Sn2 - benzylic/allylic. Student Doctor Network Forums. [Link]
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. ChemTube3D, University of Liverpool. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
-
Georg, G. I., & Chen, Y. (2008). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 665-850). Thieme. [Link]
-
Venkov, A. P., & Ivanov, I. I. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry, 61(12), 4062-4072. [Link]
- Google Patents. (1989).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link] (Note: A general reference for isoquinoline chemistry, direct link to specific content not available).
-
Threadgill, M. D., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, 2455-2463. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved January 2, 2026. [Link]
-
American Chemical Society. (2021). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
Technical Support Center: Storage and Handling of 5-(Chloromethyl)isoquinoline
Welcome to the technical support guide for 5-(Chloromethyl)isoquinoline. As a key intermediate in pharmaceutical synthesis and materials science, the integrity of this reagent is paramount for successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth information on the inherent instability of this benzylic chloride derivative and offers field-proven strategies to prevent its decomposition during storage and handling.
Section 1: Understanding the Instability of this compound
This compound is a reactive molecule due to the presence of the benzylic chloride group. The carbon-chlorine bond is susceptible to cleavage, leading to a stabilized benzylic carbocation intermediate. This reactivity is the primary driver for its decomposition through two main pathways: hydrolysis and polymerization. Understanding these mechanisms is crucial for designing an effective storage strategy.
-
Hydrolysis: In the presence of moisture, this compound readily undergoes nucleophilic substitution to form the corresponding, and often undesired, 5-(hydroxymethyl)isoquinoline.[1] This reaction is autocatalytic as it produces hydrochloric acid (HCl), which can further promote degradation.
-
Polymerization: Benzylic chlorides can undergo self-condensation, a form of Friedel-Crafts alkylation, which is often catalyzed by trace amounts of acid or metals.[2][3][4] This process results in the formation of insoluble, oligomeric or polymeric materials, reducing the purity and utility of the reagent.[3][4][5]
Primary Decomposition Pathways
Caption: Major decomposition routes for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To maximize shelf-life, the solid material should be stored under conditions that strictly limit exposure to moisture, heat, and light. Based on its chemical properties and supplier recommendations, the following conditions are optimal.[6][7]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2–8°C | Refrigeration significantly reduces the rate of both hydrolysis and polymerization reactions. Do not store at room temperature for extended periods.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas is critical to prevent exposure to atmospheric moisture, which is the primary driver for hydrolysis. |
| Container | Tightly Sealed Amber Glass Vial | The container must be sealed to prevent moisture ingress.[8] Amber glass protects the light-sensitive compound from photodecomposition. Avoid metal containers or spatulas (except stainless steel) to prevent catalytic polymerization.[2][8] |
| Location | Dry, Well-Ventilated Area | Store in a designated area for reactive chemicals, away from acids, oxidizing agents, and sources of heat or ignition.[1][2] |
Q2: I need to prepare a stock solution. What is the best approach for maintaining its stability?
A2: Long-term storage of this compound in solution is generally not recommended as it increases the likelihood of decomposition. If a solution is necessary, it should be prepared fresh for immediate use. If short-term storage is unavoidable:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, or Acetonitrile). Ensure the solvent has been dried over molecular sieves or an appropriate drying agent. Avoid protic solvents like methanol or ethanol.
-
Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap at -20°C under an inert atmosphere. Aliquoting the solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction from the headspace. Useable stability is typically limited to a few weeks at most under these conditions.
Q3: My solid reagent has developed a yellow or brownish tint and appears clumpy. What has happened?
A3: A change in color from off-white to yellow or brown, often accompanied by clumping or a glassy, insoluble appearance, is a strong indicator of polymerization.[3][4] This degradation is often initiated by exposure to trace acid (e.g., HCl from initial hydrolysis), metals, or prolonged storage at improper temperatures.[2][8] The material is likely of significantly reduced purity and may not be suitable for reactions requiring precise stoichiometry. Purity assessment is strongly advised before use.
Q4: How can I quickly assess the purity of my stored this compound before an experiment?
A4: The most straightforward method for a quick purity check is Thin-Layer Chromatography (TLC). By co-spotting your stored material against a known fresh standard (if available), you can visualize the presence of degradation products. The hydrolysis product, 5-(hydroxymethyl)isoquinoline, will be significantly more polar and have a lower Rf value. Polymeric material will typically remain at the baseline. For a more quantitative assessment, ¹H NMR or HPLC analysis is required.[9][10]
Section 3: Troubleshooting Guide: Purity Assessment Workflow
If you suspect your this compound has degraded, follow this workflow to assess its purity and make an informed decision about its use.
Caption: Decision workflow for assessing reagent purity.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of purity.
-
Preparation: Prepare a dilute solution of your this compound in dichloromethane or ethyl acetate (~1 mg/mL).
-
Spotting: On a silica gel TLC plate, spot your sample. If possible, co-spot a reference sample of fresh material.
-
Development: Develop the plate in a chamber with an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[10]
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: A pure sample should show a single, well-defined spot.
-
Baseline Spot: Indicates insoluble polymeric material.
-
Lower Rf Spot: Suggests the presence of the more polar 5-(hydroxymethyl)isoquinoline hydrolysis product.
-
Protocol 2: Structural Confirmation and Impurity ID by ¹H NMR
This provides structural information about the sample and its impurities.
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
This compound (Expected): Look for a sharp singlet corresponding to the two benzylic protons (-CH₂Cl) around δ 4.8-5.0 ppm. The aromatic protons of the isoquinoline ring will appear between δ 7.5-9.3 ppm.
-
5-(Hydroxymethyl)isoquinoline (Impurity): The presence of a singlet for the benzylic protons (-CH₂OH) at a slightly different chemical shift (typically downfield, ~δ 5.0-5.2 ppm) and a broad singlet for the hydroxyl proton (-OH) indicates hydrolysis.
-
Polymer (Impurity): Significant broadness in the aromatic region and a complex, poorly resolved signal in the benzylic region are characteristic of polymerization.
-
Protocol 3: Quantitative Purity Analysis by HPLC
This is the preferred method for accurately quantifying the purity of the reagent.[11]
-
Sample Prep: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Conditions (Example):
-
Analysis: Inject the sample. The purity can be determined by the relative area percentage of the main peak corresponding to this compound. The hydrolysis product will typically elute earlier (being more polar) than the parent compound.
References
-
New Jersey Department of Health. Benzyl chloride - Hazardous Substance Fact Sheet. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). BENZYL CHLORIDE. Available from: [Link]
-
ResearchGate. (a) Benzyl chloride polymerization scheme and chemical structure of... Available from: [Link]
- Jacobson, R. A. POLYMERS FROM BENZYL CHLORIDE AND RELATED COMPOUNDS. Journal of the American Chemical Society.
- Kikkawa, M., & Tsuruta, S. (1950). On the Polymerisation of Benzyl Chloride. The Journal of the Society of Chemical Industry, Japan.
- Dermer, O. C., & Hooper, E. Catalysts for the Polymerization of Benzyl Chloride. Journal of the American Chemical Society.
- Science of Synthesis. Product Class 5: Isoquinolines. Thieme.
- International Journal of Pharmaceutical Research & Allied Sciences.
- MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)
- PMC.
- PubMed.
- BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- ResearchGate.
-
Wikipedia. Isoquinoline. Available from: [Link]
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- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) (201)On the Polymerisation of Benzyl Chloride. [research.amanote.com]
- 6. 76518-58-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 76518-58-6 [amp.chemicalbook.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. benchchem.com [benchchem.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 5-(Chloromethyl)isoquinoline
Welcome to the technical support center for 5-(Chloromethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We understand that unexpected challenges, such as low reactivity, can arise during experimentation. This document provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you navigate these issues effectively.
Core Principles of Reactivity: The SN1/SN2 Dichotomy
This compound is a benzylic chloride. The reactivity of this class of compounds is governed by its ability to undergo nucleophilic substitution through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2).[1][2] The choice of pathway is critically dependent on the reaction conditions you employ, including the nucleophile, solvent, and temperature.[1]
-
The SN1 Pathway: This mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. It is favored by polar protic solvents (e.g., ethanol, water), which stabilize the carbocation intermediate, and by weaker nucleophiles.[1][3]
-
The SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride) departs. It is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone), strong nucleophiles, and is sensitive to steric hindrance around the reaction center.[1][2]
Understanding which pathway is operative or desired is the first step in troubleshooting low reactivity.
Caption: Mechanistic dichotomy of this compound reactivity.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My reaction is sluggish, showing significant unreacted starting material even after extended time. What are the likely causes?
Answer: This is the most common issue and typically points to one of three areas: reagent quality, suboptimal reaction conditions, or an inappropriate choice of nucleophile/base.
-
Reagent Integrity: this compound is susceptible to hydrolysis, especially if stored improperly. Moisture can convert it to the unreactive 5-(hydroxymethyl)isoquinoline. Always ensure your starting material is pure and dry.
-
Reaction Conditions: The solvent and temperature are paramount. A reaction designed for an SN2 pathway will be extremely slow if run in a protic solvent, which solvates and deactivates the nucleophile. Conversely, an SN1 reaction will not proceed without a solvent capable of stabilizing the carbocation intermediate.
-
Nucleophile/Base Strength: The strength of your nucleophile is critical. If you are attempting an SN2 reaction, a weak nucleophile (e.g., water, methanol) will react very slowly. The chosen base must be strong enough to deprotonate the nucleophile (if necessary) but not so hindered or weak that the deprotonation is unfavorable.
Caption: Troubleshooting workflow for low reactivity.
Question 2: How do I choose the optimal solvent, base, and temperature for my nucleophilic substitution?
Answer: The optimal conditions are dictated by your desired mechanism (SN1 vs. SN2), which in turn depends on your nucleophile. The following table provides a general guide.
| Parameter | SN2 Conditions (Preferred for strong nucleophiles) | SN1 Conditions (Preferred for weak nucleophiles) | Rationale |
| Solvent | Polar Aprotic (DMF, Acetone, Acetonitrile) | Polar Protic (Ethanol, Methanol, Water) | Aprotic solvents do not solvate the nucleophile, enhancing its reactivity. Protic solvents stabilize the carbocation intermediate.[1] |
| Nucleophile | Strong (e.g., RS⁻, CN⁻, N₃⁻, R₂NH) | Weak (e.g., H₂O, ROH) | SN2 is a bimolecular step requiring a potent nucleophile to attack the carbon center. SN1 relies on carbocation formation first. |
| Base | Non-nucleophilic, strong base (e.g., K₂CO₃, NaH, DBU) | Often not required, as the reaction is a solvolysis. | The base is used to deprotonate the nucleophile (e.g., a thiol or secondary amine) without competing in the substitution. |
| Temperature | Room Temperature to 60 °C | 40 °C to Reflux | Lower temperatures can favor SN2. Higher temperatures provide the activation energy needed for carbocation formation in SN1.[1] |
Question 3: I am observing multiple new spots on my TLC plate. What are the likely side reactions?
Answer: Besides the desired product, several side reactions can occur:
-
Hydrolysis: As mentioned, reaction with trace water will form 5-(hydroxymethyl)isoquinoline, which is more polar and will have a lower Rf on silica gel TLC.
-
Quaternization: The nitrogen atom on the isoquinoline ring is nucleophilic and can be alkylated by another molecule of this compound, especially under neutral or slightly acidic conditions, leading to a quaternary ammonium salt. This salt is highly polar and will likely appear as a spot at the baseline of the TLC plate.
-
Elimination (E2): While less common for primary halides, a very strong, bulky base could potentially lead to elimination, although this is generally not a major pathway.
Caption: Potential side reactions of this compound.
Frequently Asked Questions (FAQs)
Q: Is this compound stable? What are the recommended storage conditions? A: this compound is moderately stable but is sensitive to moisture and should be handled accordingly. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]
Q: Can the isoquinoline nitrogen interfere with my reaction? How can I prevent this? A: Yes, the basic nitrogen atom can act as a nucleophile, leading to self-reaction (quaternization). This is more likely if the primary nucleophile is weak or if no base is used in reactions involving protonated nucleophiles (e.g., amine hydrochlorides). To minimize this, use a non-nucleophilic base (like potassium carbonate or triethylamine) to deprotonate your nucleophile in situ, ensuring it is more reactive than the isoquinoline nitrogen.
Q: What are the best analytical techniques to monitor the reaction progress? A: For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is highly effective.[5] A typical eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[5][6]
Key Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction (e.g., with a secondary amine)
This protocol is optimized for strong nucleophiles where an SN2 pathway is desired.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 equivalents) and a polar aprotic solvent such as anhydrous DMF or acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Quality Assessment of this compound by TLC
This quick check can help diagnose issues related to starting material quality.
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting:
-
Spot 1 (Reference): Dissolve a small sample of your this compound in dichloromethane (DCM) and spot it on the baseline.
-
Spot 2 (Hydrolysis Test): In a small vial, take a slightly larger sample of your reagent, add a few drops of DCM and one drop of water. Let it sit for 5 minutes, then spot this mixture on the baseline.
-
-
Development: Develop the plate in a chamber with an appropriate eluent (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Analysis: Visualize the plate under UV light (254 nm).
-
A pure sample (Spot 1) should show a single, dominant spot.
-
The hydrolysis test (Spot 2) will likely show the main spot and a new, more polar spot (lower Rf) corresponding to the alcohol. If your reference spot also shows this lower Rf spot, your reagent has likely degraded.
-
References
- The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. (n.d.). Benchchem.
- Žukauskaitė, A., Arbačiauskienė, E., et al. (n.d.). Optimization of reaction conditions between 5a and 2-(chloromethyl)oxirane.
- Factors Affecting the R
- This compound | 76518-58-6. (n.d.). ChemicalBook.
- Product Class 5: Isoquinolines. (n.d.).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).
- Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018). Quora.
- Process for the manufacture of pure isoquinoline derivatives. (1978).
- Optimization of the reaction conditions. a. (n.d.).
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- 76518-58-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. (n.d.). Benchchem.
- Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (n.d.). MDPI.
- Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). (n.d.).
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Would Benzyl Chloride + h2o react under sn1 or sn2. (2016). Reddit.
- Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry.
- Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Stability Studies. (n.d.). Coriolis Pharma.
- optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (n.d.).
- Synthesis and Reactions of Some Isoquinoline Deriv
- Reactivity of Isoquinoline. (2020). YouTube.
- Optimization of reaction conditions a. (n.d.).
- Isoquinoline. (n.d.). Wikipedia.
- Reactions of Isoquinoline | TYBSc Chemistry. (2021). YouTube.
- Aryne triggered dearomatization reaction of isoquinolines and quinolines with chloroform. (2018). Organic Chemistry Frontiers.
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org.
- Searching for New Biologically Active Compounds Derived
- Why does nucleophilic substitution in isoquinoline favour
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene. (n.d.). Benchchem.
- Nucleophilic Arom
- Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. (1998). PubMed.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.
- Isoquinoline | C9H7N | CID 8405. (n.d.). PubChem.
- Methods of Analysis of Drugs and Drug Metabolites. (n.d.). OUCI.
- A novel method combining stable isotopic labeling and high-resolution mass spectrometry to trace the quinone reaction products in wines. (n.d.). OUCI.
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
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- 5. benchchem.com [benchchem.com]
- 6. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in the Preparation of 5-(Chloromethyl)isoquinoline
Welcome to the technical support center for the synthesis and analysis of 5-(Chloromethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Purity is paramount, and understanding the potential byproducts is the first step toward achieving it. This document provides in-depth, experience-driven answers to common challenges encountered during synthesis and analysis.
Part 1: Common Byproducts & Their Formation
This section addresses the most frequently asked questions regarding the impurities that can arise during the chloromethylation of isoquinoline. Understanding the "how" and "why" of their formation is critical for developing effective mitigation strategies.
Q1: What are the primary byproducts I should expect when synthesizing this compound?
When performing a chloromethylation on isoquinoline, typically using formaldehyde and hydrogen chloride (a Blanc-type reaction), you should anticipate several classes of byproducts in your crude product mixture.[1] The most common are:
-
Positional Isomers: While the 5-position is the primary site of electrophilic attack on the isoquinoline ring, substitution can also occur at the 8-position, yielding 8-(Chloromethyl)isoquinoline . The ratio of these isomers is highly dependent on reaction conditions.[2]
-
Di-substituted Byproducts: The most prevalent of these is bis(isoquinolin-5-yl)methane . This impurity forms when the desired product, this compound, acts as an alkylating agent and reacts with a second molecule of isoquinoline.[3]
-
Hydrolysis and Etherification Products: The chloromethyl group is susceptible to nucleophilic attack. If water is present in the reaction medium, 5-(Hydroxymethyl)isoquinoline can form. If an alcohol is used as a solvent or is present as an impurity, the corresponding ether may be generated.
-
Polymeric Material/Tar: Under harsh acidic conditions or elevated temperatures, the reactive chloromethyl group can lead to uncontrolled self-alkylation and polymerization, resulting in the formation of intractable tar-like substances.[4]
-
Unreacted Starting Material: Incomplete conversion will leave residual isoquinoline in the crude product.
Q2: Why am I seeing a significant amount of bis(isoquinolin-5-yl)methane in my reaction?
The formation of bis(isoquinolin-5-yl)methane is a classic example of a common issue in Friedel-Crafts alkylation reactions: polyalkylation.[3][5] The underlying cause is that the initial product is often more reactive than the starting material.
Here's the causal chain:
-
Activation: The newly introduced chloromethyl group is electron-donating (via hyperconjugation), which can activate the aromatic ring of the this compound product towards further electrophilic substitution.
-
Electrophile Formation: The this compound product can itself generate a benzylic carbocation intermediate in the presence of the Lewis acid catalyst (e.g., ZnCl₂) or strong protic acid.
-
Second Alkylation: This newly formed electrophile is then attacked by another molecule of the starting material, isoquinoline, leading to the formation of the diarylmethane byproduct.[1]
High concentrations of isoquinoline, prolonged reaction times, and elevated temperatures can exacerbate this issue.
Q3: What factors influence the ratio of 5- vs. 8-chloromethylated isomers?
Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion (the "homocyclic" ring) rather than the pyridine ring.[2] The substitution pattern is directed to positions 5 and 8. The precise ratio is a delicate balance of several factors:
-
Steric Hindrance: The 8-position is more sterically hindered due to its proximity to the pyridine ring nitrogen and the C-1 hydrogen. This generally favors substitution at the less hindered 5-position.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier at the 8-position, potentially increasing the proportion of the 8-isomer.
-
Catalyst: The nature and concentration of the acid catalyst can influence the reactivity of the electrophile and the transition state energies for attack at each position.
-
Solvent: The solvent system can affect the solvation of intermediates and transition states, subtly altering the regioselectivity of the reaction.
Part 2: Analytical & Detection Strategies
Accurate identification and quantification of byproducts are essential for process optimization and quality control. This section covers the most effective analytical techniques for profiling your this compound product.
Q4: What is the recommended HPLC method for separating this compound from its key byproducts?
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the primary tool for analyzing the purity of your product.[6] Given the aromatic and basic nature of isoquinoline derivatives, a C18 column is a suitable choice.[7][8]
Here is a validated starting protocol that can be optimized for your specific instrument and impurity profile:
Experimental Protocol: RP-HPLC Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.
Expected Elution Order & Data Interpretation
| Compound | Expected Retention Time (Relative) | Notes |
| 5-(Hydroxymethyl)isoquinoline | Lowest | Most polar byproduct. |
| Isoquinoline (Starting Material) | Low | More polar than the chloromethylated products. |
| This compound | Intermediate | Main Product. |
| 8-(Chloromethyl)isoquinoline | Close to main product | Slightly different polarity; may require method optimization for baseline separation. |
| bis(isoquinolin-5-yl)methane | Highest | Least polar, most retained byproduct due to its larger size and hydrophobicity. |
This table provides a generalized elution order. Actual retention times will vary.
Q5: How can I definitively confirm the structure of an unknown peak observed in my HPLC chromatogram?
While HPLC provides quantitative data on purity, it does not give definitive structural information. For structural elucidation, you must turn to mass spectrometry and NMR spectroscopy.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) for each peak. This allows you to confirm the molecular weight of the main product and propose molecular formulas for the impurities. For example, bis(isoquinolin-5-yl)methane will have a molecular weight corresponding to (2 * C₉H₇N) + CH₂ - 2H.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the gold standard for structural confirmation.[9][10] If an impurity is present at a high enough level (>5%), it can sometimes be characterized directly in the crude mixture. For minor impurities, preparative HPLC or column chromatography is required to isolate the compound before analysis.
-
¹H NMR: Look for the characteristic singlet of the chloromethyl (-CH₂Cl) protons, typically in the range of 4.8-5.0 ppm. The aromatic protons will give a complex splitting pattern that can be used to differentiate between the 5- and 8-isomers. The bis(isoquinolin-5-yl)methane byproduct will show a characteristic singlet for the bridging methylene (-CH₂-) group and a doubled set of isoquinoline aromatic signals.[11]
-
Q6: Can I use Thin Layer Chromatography (TLC) for quick in-process checks?
Yes, TLC is an invaluable, rapid, and cost-effective tool for monitoring reaction progress.
Recommended TLC Protocol:
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. You may need to add a small amount of a basic modifier like triethylamine (~0.5%) to reduce peak tailing of the basic isoquinoline compounds.
-
Visualization: UV light at 254 nm.
By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the same plate, you can visually track the consumption of isoquinoline and the appearance of the product and major byproducts. The product, this compound, should have a higher Rf value than the more polar starting material. The non-polar bis(isoquinolin-5-yl)methane will have the highest Rf.
Part 3: Troubleshooting & Mitigation
This section provides actionable advice to help you minimize byproduct formation and improve the yield and purity of your desired product.
Q7: My reaction is producing a lot of dark, insoluble tar. What's causing this and how can I prevent it?
The formation of tar or polymeric material is a clear sign of uncontrolled side reactions, often driven by excessive heat or overly harsh conditions.[4]
Primary Causes:
-
Exothermic Reaction: Chloromethylation is an exothermic process. If the reaction temperature is not carefully controlled, localized "hot spots" can form, accelerating polymerization and degradation pathways.
-
High Reactant Concentration: High concentrations of formaldehyde and the acid catalyst can lead to a rapid, uncontrollable reaction rate.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed allows more time for the product to undergo further alkylation and polymerization.
Mitigation Strategies:
-
Temperature Control: Maintain a consistently low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm, never exceeding 25-30 °C. Use an ice bath for effective temperature management.
-
Slow Addition of Reagents: Add the chloromethylating agent (e.g., paraformaldehyde) portion-wise to the solution of isoquinoline in acid to control the reaction rate and heat generation.
-
Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material. Work up the reaction as soon as full conversion is achieved to prevent the formation of secondary byproducts.
Q8: How can I minimize the formation of positional isomers and the bis(isoquinolin-5-yl)methane byproduct?
Minimizing these key byproducts requires careful control over the reaction stoichiometry and conditions.
Workflow for Minimizing Byproduct Formation
Caption: A workflow diagram for minimizing byproducts.
-
To Reduce bis(isoquinolin-5-yl)methane: The most effective strategy is to use a slight excess of the aromatic substrate (isoquinoline) relative to the alkylating agent.[3] This ensures the electrophile is more likely to react with the starting material rather than the already-alkylated product.
-
To Improve 5-Isomer Selectivity: Lower reaction temperatures generally favor substitution at the sterically less hindered 5-position. Running the reaction at 0-5 °C can significantly improve the isomeric ratio.
-
Purification: If byproducts are still formed, they must be removed.
-
Column Chromatography: A well-packed silica gel column using a gradient elution from hexane to ethyl acetate can effectively separate the main product from both the more polar starting material and the less polar bis(isoquinolin-5-yl)methane.[12]
-
Recrystallization: Converting the crude product to its hydrochloride salt and recrystallizing from a suitable solvent like ethanol/water can be an effective method for removing many impurities.[13][14]
-
By implementing these analytical and procedural strategies, you can effectively identify, quantify, and mitigate the formation of byproducts in your synthesis of this compound, leading to a higher quality product for your research and development needs.
References
- US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google P
-
Product Class 5: Isoquinolines. (URL: [Link])
-
HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC - NIH. (URL: [Link])
-
Isoquinoline. (URL: [Link])
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Bichler-Napieralski Reaction. (URL: [Link])
-
Blanc chloromethylation - Wikipedia. (URL: [Link])
-
Friedel-Crafts Alkylation of aromatic molecules. (URL: [Link])
- JPH01153679A - Purification of isoquinoline - Google P
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (URL: [Link])
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. (URL: [Link])
-
Ch12: Friedel-Crafts limitations - University of Calgary. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
Friedel-Crafts Alkylation - Chemistry Steps. (URL: [Link])
-
Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (URL: [Link])
- US2432065A - Purification of isoquinoline - Google P
-
1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - MDPI. (URL: [Link])
-
NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed. (URL: [Link])
-
Isoquinoline - Wikipedia. (URL: [Link])
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. (URL: [Link])
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- 4. US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google Patents [patents.google.com]
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- 7. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 14. US2432065A - Purification of isoquinoline - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reaction Selectivity at the 5-Position of Isoquinoline
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the selectivity of reactions at the 5-position of the isoquinoline nucleus. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of C5-Selectivity
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1] However, achieving selective functionalization at the C5-position presents a significant synthetic hurdle.[2][3] The inherent electronic properties of the isoquinoline ring system typically favor electrophilic substitution at the C5 and C8 positions of the electron-rich benzene ring, while nucleophilic and radical attacks preferentially occur on the electron-deficient pyridine ring, primarily at C1.[4][5][6][7] Overcoming these natural reactivities to precisely target the C5-position requires a nuanced understanding of reaction mechanisms and careful methodological selection.
This guide is designed to navigate these complexities, providing you with the technical knowledge to troubleshoot your experiments and optimize for C5-selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving C5-selectivity in isoquinoline functionalization so challenging?
A1: The challenge arises from the intrinsic electronic nature of the isoquinoline ring. Electrophilic aromatic substitution, a common functionalization strategy, naturally favors both the C5 and C8 positions due to the stability of the resulting cationic intermediates.[4][5][6] Differentiating between these two electronically similar positions is non-trivial. Furthermore, the pyridine ring's electron-withdrawing nitrogen atom deactivates the entire molecule towards certain electrophilic reactions while making the C1 and C3 positions susceptible to nucleophilic attack.[5][7] Transition-metal-catalyzed C-H functionalization, a powerful modern technique, often requires a directing group to overcome the inherent reactivity patterns and achieve selectivity at otherwise less accessible positions like C5.[5][8]
Q2: What are the primary strategies to enhance C5-selectivity in isoquinoline reactions?
A2: The most effective strategies to promote C5-selectivity involve overcoming the natural reactivity of the isoquinoline nucleus. These can be broadly categorized as:
-
Chelation-Assisted C-H Activation: This is a dominant strategy where a directing group (DG), covalently attached or transiently coordinated to the isoquinoline, positions a transition-metal catalyst in proximity to the C5-H bond.[2][8][9] This geometric constraint overrides the inherent electronic preferences of the ring system.
-
Steric Hindrance: Introducing bulky substituents at positions flanking the C5-position can sterically shield it, disfavoring reactions at this site. Conversely, bulky groups at other positions, such as C4 or C6, can make the C5-position more accessible to reagents.
-
Electronic Modulation: The introduction of electron-donating or electron-withdrawing groups can subtly alter the electron density of the benzene ring, potentially influencing the C5/C8 reactivity ratio in electrophilic substitutions.
-
Transition-Metal-Free Methods: Recent advances have explored transition-metal-free conditions for C5-functionalization, though these are currently less common.[3]
Q3: How do I choose the right directing group for C5-selective C-H activation?
A3: The choice of directing group is critical and depends on the desired transformation. An ideal directing group should:
-
Coordinate effectively with the transition metal catalyst.
-
Position the catalyst to favor a five- or six-membered metallacycle intermediate that incorporates the C5-C-H bond.
-
Be robust under the reaction conditions.
-
Ideally, be easily installed and removed, or be a part of the final desired molecule.
Commonly used directing groups for C5-functionalization of quinolines and related heterocycles, which can be adapted to isoquinolines, include amides, oximes, and other nitrogen-containing functionalities.[10][11][12] Recent research has also focused on the development of novel, more efficient directing templates.[2][13]
Q4: Can photoredox catalysis be used for C5-functionalization of isoquinoline?
A4: Yes, photoredox catalysis is an emerging and powerful tool for the functionalization of heterocycles, including isoquinolines.[14][15][16][17] While direct and selective C5-functionalization via photoredox catalysis is still an evolving area, it offers unique mechanistic pathways, often involving radical intermediates. The regioselectivity in these reactions is typically controlled by the intrinsic electronic properties of the photoexcited isoquinoline or by the use of specific photocatalysts and additives. For instance, dearomative photocycloadditions have been achieved with isoquinolines, offering a pathway to complex 3D structures.[14][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no conversion | 1. Inactive catalyst. 2. Inefficient directing group coordination. 3. Unfavorable reaction conditions (temperature, solvent, atmosphere). | 1. Catalyst Activation: Ensure the use of a pre-activated catalyst or include an appropriate activator (e.g., silver salts for Rh(III) catalysts). The choice of ligand can also be crucial for catalyst stability and activity. 2. Directing Group Optimization: If using a directing group strategy, consider modifying its structure to enhance its coordinating ability. For example, changing from an amide to a picolinamide. 3. Condition Screening: Systematically screen reaction parameters. Higher temperatures may be required for C-H activation. The solvent can significantly impact solubility and catalyst performance. Ensure an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents. |
| Poor C5-selectivity (mixture of C5 and C8 isomers) | 1. Weak directing group effect. 2. Competing electronic effects. 3. Steric hindrance is not sufficiently differentiating. | 1. Enhance Directing Group Control: Switch to a more strongly coordinating or sterically demanding directing group to enforce the desired geometry for C5-metalation. 2. Ligand Modification: In transition-metal catalysis, the ligand on the metal center can influence regioselectivity. Experiment with different ligands to fine-tune the steric and electronic environment around the catalyst. 3. Substrate Modification: If possible, introduce a bulky substituent at the C4 or C6 position to sterically disfavor reaction at the C8 position. |
| Formation of undesired byproducts (e.g., homocoupling, decomposition) | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high. 3. Presence of oxygen or moisture. | 1. Optimize Stoichiometry: Carefully control the ratio of isoquinoline substrate, coupling partner, and catalyst. An excess of the coupling partner can sometimes lead to homocoupling. 2. Temperature Optimization: While C-H activation often requires heat, excessive temperatures can lead to decomposition. Perform the reaction at the lowest temperature that affords a reasonable rate. 3. Ensure Inert Conditions: Thoroughly degas the solvent and use a well-sealed reaction vessel under an inert atmosphere to prevent oxidative side reactions. |
| Difficulty in removing the directing group | 1. The directing group is too robust. 2. Cleavage conditions are too harsh and affect the functionalized product. | 1. Select a Labile Directing Group: Plan your synthesis with a directing group known to be removable under mild conditions (e.g., acid or base hydrolysis, hydrogenolysis). 2. Screen Cleavage Conditions: If the directing group is difficult to remove, screen a variety of cleavage conditions (e.g., different acids/bases, temperatures, and solvents) to find a method that is selective for the directing group without degrading the product. |
Experimental Protocols & Methodologies
Protocol 1: Rh(III)-Catalyzed C-H Alkenylation at the C5-Position using a Directing Template
This protocol is adapted from methodologies developed for the C5-functionalization of related bicyclic aza-arenes using a specialized directing template.[2]
Materials:
-
Isoquinoline substrate
-
Alkene coupling partner
-
[RhCp*Cl₂]₂ (Rhodium catalyst)
-
AgSbF₆ (Silver salt additive)
-
Directing Template (e.g., a specifically designed isoquinoline-based template)[2]
-
Template Chaperone (if applicable)[2]
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the isoquinoline substrate (1.0 equiv), the directing template (e.g., 1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the anhydrous solvent (to make a 0.1 M solution) followed by the alkene (2.0 equiv) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
[RhCp*Cl₂]₂/AgSbF₆: The silver salt acts as a halide scavenger, generating a more catalytically active cationic Rh(III) species.
-
Directing Template: The template reversibly coordinates to the isoquinoline's nitrogen and positions the rhodium catalyst for selective C5-H bond activation.[2]
-
Inert Atmosphere: Prevents oxidation and deactivation of the catalyst.
-
Elevated Temperature: Provides the necessary energy to overcome the activation barrier for the C-H bond cleavage.
Visualizations
Logical Flow for Troubleshooting Poor C5-Selectivity
Caption: Troubleshooting workflow for poor C5-selectivity.
Mechanism: Chelation-Assisted C-H Activation at C5
Caption: Generalized mechanism for C5-functionalization.
References
-
Engineering Isoquinoline-derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza-arenes. (2025). ResearchGate. [Link]
-
Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. (2025). ACS Publications. [Link]
-
Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. (n.d.). PubMed Central. [Link]
-
Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. (n.d.). ResearchGate. [Link]
-
Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry. [Link]
-
Photoredox catalyze synthesis of isoquinoline from imine and alkyne. (n.d.). ResearchGate. [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI. [Link]
-
The C5 C-H Bond Functionalization of Quinolines under Transition-Metal Free Conditions. (2020). Chemistry. [Link]
-
Mechanistic elucidation of isoquinoline-based directing template... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Lithiations and Magnesiations on Quinoline and Isoquinoline. (2025). ResearchGate. [Link]
-
The C-5 position functionalization reactions of N-(quinolin-8-yl)amide. (n.d.). ResearchGate. [Link]
-
Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. (2025). PMC - NIH. [Link]
-
Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. (n.d.). ARKIVOC. [Link]
-
Overview of site-selective functionalization of quinolines and related bicyclic aza-arenes. (n.d.). ResearchGate. [Link]
-
Template for the selective functionalization of quinolines at C5 position. (n.d.). ResearchGate. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH. [Link]
-
Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance. (n.d.). ACS Publications. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. [Link]
-
Isoquinoline synthesis using photoredox-catalysis. (n.d.). ResearchGate. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). NIH. [Link]
-
Iron-Catalyzed, Chelation-Induced Remote C−H Allylation of Quinolines via 8‑Amido Assistance. (2014). Sci-Hub. [Link]
-
Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. (2023). PubMed. [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). University of Babylon. [Link]
-
Isoquinoline. (n.d.). Science of Synthesis. [Link]
-
The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... (n.d.). ResearchGate. [Link]
-
Cu-catalyzed AG-assisted C5 sulfonylation of quinolines with arylsulfonyl chlorides. (n.d.). ResearchGate. [Link]
-
Isoquinoline skeleton synthesis via chelation-assisted C−H activation. (n.d.). ResearchGate. [Link]
-
Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. (n.d.). ChemRxiv. [Link]
-
Transition metal-catalyzed C-H activation/annulation approaches to isoindolo[2,1-b]isoquinolin-5(7H)-ones. (2023). Lirias - KU Leuven. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC - NIH. [Link]
-
Reactions of Isoquinoline. (2021). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
-
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition-Metal-Catalyzed C H Activation. (n.d.). ResearchGate. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
Sources
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- 5. benchchem.com [benchchem.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
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- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-(Chloromethyl)isoquinoline in organic solvents
Welcome to the technical support guide for 5-(Chloromethyl)isoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common challenges, with a primary focus on overcoming solubility issues in organic solvents, to ensure the smooth progression of your experimental workflows.
Compound Profile: this compound
This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals.[1] Its structure, featuring an isoquinoline core with a reactive chloromethyl group, allows for a variety of chemical modifications.[2] However, like many heterocyclic compounds, its solubility can present challenges during experimental setup.
| Property | Value | Source |
| CAS Number | 76518-58-6 | [3] |
| Molecular Formula | C10H8ClN | [3] |
| Molecular Weight | 177.63 g/mol | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
The isoquinoline moiety itself is a weak base, with a pKa of 5.14, and is known to be sparingly soluble in water but generally soluble in many organic solvents and dilute acids.[4][5] The chloromethyl substituent can influence the overall polarity and crystal lattice energy, which in turn affects its solubility profile.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be soluble?
Based on the general solubility of isoquinoline, this compound is expected to dissolve well in a range of common organic solvents.[4][6] These include:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Alcohols: Ethanol, Methanol
-
Other Polar Aprotic Solvents: Acetone, Ethyl Acetate
Q2: Why is this compound poorly soluble in my chosen solvent?
Several factors can contribute to poor solubility:
-
Solvent Polarity Mismatch: While generally soluble in organic solvents, there might be a mismatch between the polarity of this compound and your selected solvent.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in that specific solvent at a given temperature.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for dissolution, especially for preparing concentrated stock solutions.
Q3: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system is a highly effective technique for enhancing solubility.[7] This method involves adding a water-miscible solvent in which the compound is highly soluble to the primary solvent system.[7] For instance, if you are working with a largely non-polar solvent and encountering solubility issues, the addition of a small amount of a more polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly improve dissolution.
Q4: Is it possible to use pH adjustment to enhance the solubility of this compound?
Given that isoquinoline is a weak base, pH adjustment can be a viable strategy, particularly in aqueous or protic solvent systems.[4][5] By treating the compound with a dilute acid (e.g., HCl), you can protonate the nitrogen atom of the isoquinoline ring, forming a salt.[5] These salts often exhibit significantly higher solubility in polar solvents compared to the free base. This approach is analogous to the use of the hydrobromide salt of 5-(bromomethyl)isoquinoline to enhance its solubility in polar solvents.[2]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in the chosen organic solvent.
Troubleshooting Workflow
A troubleshooting workflow for solubility issues.
Step-by-Step Guidance
-
Verify Solvent Choice: Re-evaluate your choice of solvent. If you are using a non-polar solvent like hexane, consider switching to a more polar option such as DCM or THF.
-
Adjust Concentration: Try preparing a more dilute solution. It is often better to start with a lower concentration and gradually increase it if needed.
-
Apply Gentle Heat: Gently warm the mixture to 30-40°C. Many compounds exhibit increased solubility at higher temperatures. Be cautious not to overheat, as this could lead to degradation.
-
Utilize a Co-solvent: If the compound remains insoluble, add a small amount (e.g., 1-5% v/v) of a co-solvent in which this compound is highly soluble, such as DMF or DMSO.
Issue 2: The compound precipitates out of solution over time.
Root Cause Analysis and Solution
Precipitation after initial dissolution often indicates that the solution is supersaturated at room temperature.
-
Short-term solution: Gently warm the solution to re-dissolve the precipitate before use.
-
Long-term solution: Prepare a new stock solution at a slightly lower concentration to ensure it remains stable at room temperature. Alternatively, store the stock solution at a slightly elevated temperature if the compound's stability permits.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a reliable method for preparing a stock solution of this compound, incorporating best practices to avoid solubility issues.
Objective: To prepare a 10 mg/mL stock solution of this compound in Dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DCM to the vial.
-
Initial Dissolution: Cap the vial and gently swirl it. If the compound does not dissolve immediately, add a small magnetic stir bar and place the vial on a magnetic stirrer at room temperature.
-
Gentle Heating (if necessary): If the compound remains undissolved after 5-10 minutes of stirring, place the vial in a water bath set to 30-35°C. Continue stirring until the solid is fully dissolved.
-
Cooling and Storage: Once dissolved, remove the vial from the heat source and allow it to cool to room temperature. Store the solution in a tightly sealed container at 2-8°C, protected from light.
Visualization of Solubility Enhancement
The following diagram illustrates the principle of enhancing the solubility of this compound through protonation.
Protonation enhances the solubility of this compound.
This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By understanding the chemical properties of the compound and applying systematic troubleshooting, researchers can ensure its effective use in their synthetic endeavors.
References
- Benchchem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Journal of Pharmaceutical Sciences and Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- Thieme. (n.d.). Product Class 5: Isoquinolines.
- Wikipedia. (n.d.). Isoquinoline.
- Solubility of Things. (n.d.). Isoquinoline.
- Science of Synthesis. (n.d.). Isoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- BLD Pharm. (n.d.). This compound.
- FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557).
- NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Benchchem. (n.d.). 5-(Bromomethyl)isoquinoline.
Sources
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- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 3. 76518-58-6|this compound|BLD Pharm [bldpharm.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. longdom.org [longdom.org]
Catalyst selection for efficient functionalization of 5-(Chloromethyl)isoquinoline
Welcome to the technical support center for the functionalization of 5-(chloromethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your reactions are efficient, reproducible, and successful. We will explore the critical decisions in catalyst selection that dictate the outcome of your experiments.
Core Concepts: Choosing Your Reaction Pathway
The functionalization of this compound hinges on its primary reactive site: the benzylic chloride on the methyl group. This C(sp³)-Cl bond is amenable to two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Your choice of catalyst and reaction conditions is paramount and depends entirely on the bond you intend to form.
The flowchart below provides a high-level decision-making framework for selecting your initial synthetic strategy.
Caption: High-level guide for selecting a reaction pathway.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for forming C-C and C-N bonds, offering high functional group tolerance and predictable reactivity.[1] However, the success of these reactions is critically dependent on the catalyst system—specifically, the palladium source and, most importantly, the phosphine ligand.
Frequently Asked Questions (FAQs): C-N Coupling
Q1: I want to couple a primary or secondary amine with this compound. Which catalyst system should I start with for a Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is the premier method for this transformation.[2] For a C(sp³)-Cl bond like the one in your substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle. A good starting point is a combination of a palladium(0) precursor and a specialized ligand.
-
Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4] Bulky ligands promote the reductive elimination step and prevent the formation of inactive palladium dimers.[2][3]
Recommended Starting Systems:
| Catalyst Component | Example | Typical Loading | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃ | 1-2 mol % | A reliable Pd(0) source. Can often be used with Pd(OAc)₂, which is reduced in situ.[3] |
| Ligand | XPhos, RuPhos, or BrettPhos | 1.2 - 1.5 eq. to Pd | These are state-of-the-art, sterically hindered dialkylbiaryl phosphine ligands designed for challenging couplings, including those with alkyl halides.[5] |
| Base | NaOt-Bu or LHMDS | 1.5 - 2.0 eq. | A strong, non-nucleophilic base is required to deprotonate the amine complexed to the palladium center.[4] KOt-Bu is also common. |
| Solvent | Toluene or Dioxane | - | Anhydrous, non-protic solvents are essential for reaction efficiency.[6] |
Q2: My Buchwald-Hartwig reaction has stalled or gives a low yield. What are the common causes and how do I troubleshoot them?
A2: Low yield in a Buchwald-Hartwig reaction is a common issue that can almost always be traced back to a few key factors.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvent is anhydrous.[7]
-
Base Incompatibility: The choice of base is crucial. If your amine substrate is sterically hindered, a stronger base like LHMDS might be necessary. Conversely, if your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ might be required, though this often necessitates a more active catalyst system or higher temperatures.[3][4]
-
Side Reaction - Quaternization: The nitrogen on the isoquinoline ring is nucleophilic and can react with the chloromethyl group of another molecule, leading to oligomerization or undesired side products. This is more likely if the desired nucleophile (your amine) is not reactive enough or if the reaction temperature is too high for extended periods. Using a slight excess of your target amine can help favor the desired reaction.
-
Ligand Selection: If your initial ligand choice (e.g., XPhos) is not effective, consider switching to another class. For example, bidentate ligands like BINAP or DPPF were early-generation solutions but can still be effective in specific cases.[2]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs): C-C Coupling
Q3: I want to form a new C-C bond with an aryl or vinyl group. What is the best approach?
A3: The Suzuki-Miyaura coupling is the most robust and widely used method for this purpose, reacting your this compound with an organoboron reagent (boronic acid or boronate ester).[8]
Recommended Starting System (Suzuki-Miyaura):
| Catalyst Component | Example | Typical Loading | Rationale & Key Considerations |
| Pd Precursor | Pd(OAc)₂ or PdCl₂(dppf) | 2-5 mol % | Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ. |
| Ligand | SPhos or XPhos | 1.1 - 1.2 eq. to Pd | Similar to C-N coupling, bulky, electron-rich phosphine ligands are essential for activating C(sp³)-halide bonds.[5] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 eq. | A base is required to activate the boronic acid for the transmetalation step.[8] K₃PO₄ is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | - | A protic co-solvent is often necessary to facilitate the dissolution of the base and aid in the transmetalation step. |
Q4: Can I perform a Sonogashira coupling with a terminal alkyne at the chloromethyl position?
A4: Yes, this is feasible. The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond. The reaction typically requires a dual-catalyst system.[9][10]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[11]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used, which also often serves as the solvent.
-
Key Challenge: A major side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst. Running the reaction under strictly anaerobic conditions can help minimize this. Copper-free Sonogashira protocols exist and may be worth exploring if homocoupling is a persistent issue.[10]
Part 2: Phase Transfer Catalysis for Nucleophilic Substitution
For simpler functionalizations involving the displacement of the chloride with nucleophiles like cyanide (-CN), alkoxides (-OR), or thiolates (-SR), a full palladium-catalyzed cycle is often unnecessary. The benzylic chloride is inherently reactive towards Sₙ2 displacement. However, when your nucleophile is an inorganic salt (e.g., NaCN, K₂CO₃), it may have poor solubility in the organic solvent containing your substrate. This is where Phase Transfer Catalysis (PTC) becomes an invaluable tool.[12][13]
Frequently Asked Questions (FAQs): Phase Transfer Catalysis
Q1: How does Phase Transfer Catalysis (PTC) work and when should I use it?
A1: PTC facilitates the reaction between two reactants located in different, immiscible phases (typically an aqueous phase and an organic phase).[13]
-
Mechanism Insight: A phase transfer catalyst, usually a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the nucleophilic anion (e.g., CN⁻) from the aqueous phase into the organic phase.[12] In the organic phase, the "naked" anion is highly reactive and readily displaces the chloride from this compound. This method avoids the need for expensive, anhydrous polar aprotic solvents like DMF or DMSO.[14]
Use PTC when:
-
Your nucleophile is an inorganic salt (e.g., NaCN, K₂CO₃, NaN₃).
-
You want to use a two-phase system (e.g., Toluene/Water) for easier workup.
-
You want to avoid hazardous polar aprotic solvents.[14]
Q2: Which Phase Transfer Catalyst should I choose?
A2: The choice of catalyst depends on the nature of the nucleophile being transferred. The lipophilicity of the catalyst's cation is key.
-
For "soft" anions (e.g., I⁻, SCN⁻): Tetrabutylammonium (TBA) or Tetrahexylammonium (THA) salts are excellent choices.
-
For "hard" anions (e.g., OH⁻, F⁻, CN⁻): Catalysts with more lipophilic character or those incorporating a methyl group, such as methyltributylammonium chloride (MTBAC), are often more effective.
-
Catalyst Poisoning: Be aware that some leaving groups, particularly tosylates and iodides, can "poison" the catalyst by forming a tight, unreactive ion pair with the quaternary ammonium cation, preventing it from cycling.[14] While you are starting with a chloride, this is an important concept in PTC.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium precursor not reduced; ligand oxidized; PTC catalyst poisoned.[14][15] 2. Incorrect Base: Base is too weak to deprotonate the nucleophile (in cross-coupling).[4] 3. Low Temperature: Reaction is too slow. | 1. Use fresh reagents. Ensure inert atmosphere for Pd-catalysis. Consider a different PTC if poisoning is suspected. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). 3. Incrementally increase the reaction temperature, monitoring for side product formation. |
| Multiple Products / Side Reactions | 1. Hydrodehalogenation: C-Cl bond is cleaved and replaced by C-H. 2. Homocoupling: Dimerization of the boronic acid or alkyne partner. 3. Isoquinoline Quaternization: The ring nitrogen acts as a nucleophile. 4. Reaction on Isoquinoline Ring: C-H activation or other undesired functionalization.[16][17] | 1. This can be mediated by the ligand and base. A less sterically hindered ligand or a different base may help. 2. For Sonogashira, ensure strict O₂ exclusion. For Suzuki, ensure proper stoichiometry.[10] 3. Use a slight excess of the desired nucleophile. Avoid unnecessarily high temperatures. 4. This is less common for the chloromethyl group reactions but can occur under harsh conditions. Re-evaluate your catalyst system for selectivity. |
| Product is Difficult to Isolate | 1. Emulsion during Workup: Common in PTC reactions with two liquid phases. 2. Product is too Polar: Product remains in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion. Filtration through a pad of celite can also be effective. 2. Adjust the pH of the aqueous layer to ensure your product is not ionized. Perform multiple extractions with an appropriate organic solvent. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a validated starting point for the C-N coupling of a representative secondary amine with this compound.
Reaction: Synthesis of 5-((diethylamino)methyl)isoquinoline
-
Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon.
-
Reagent Addition:
-
To the flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%).
-
Add RuPhos (14.0 mg, 0.03 mmol, 6 mol%).
-
Add Sodium tert-butoxide (NaOt-Bu) (67 mg, 0.7 mmol, 1.4 eq.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.
-
Solvent and Reactant Addition:
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (89 mg, 0.5 mmol, 1.0 eq.).
-
Add diethylamine (62 µL, 0.6 mmol, 1.2 eq.) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
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Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][2]
-
Halpern, M. Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Online] Available at: [Link][18]
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Antony, J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Online] Available at: [Link][19]
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Wikipedia. Sonogashira coupling. [Online] Available at: [Link][9]
-
Makosza, M. (2015). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica – Drug Research. [Online] Available at: [Link][12]
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Gokel, G.W., et al. (2000). Phase transfer catalysis: Chemistry and engineering. Chemical Engineering Science. [Online] Available at: [Link][13]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link][3]
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Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Online] Available at: [Link][20]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. [Online] Available at: [Link][14]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link][4]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link][21]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link][22]
-
ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Online] Available at: [Link][23]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link][8]
-
International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link][10]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Online] Available at: [Link][5]
-
Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link][11]
-
Cao, H., Cheng, Q., & Studer, A. (2022). Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines. Science. [Online] Available at: [Link][16]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews. [Online] Available at: [Link][6]
-
Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. [Online] Available at: [Link][15]
-
Wang, T., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Online] Available at: [Link][17]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Online] Available at: [Link][1]
-
Ahrens, J., et al. (2021). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry. [Online] Available at: [Link][7]
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Validation & Comparative
A Comparative Guide to HPLC and TLC for Monitoring the Synthesis of 5-(Chloromethyl)isoquinoline
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is a cornerstone of efficient and successful synthesis.[1] Knowing in real-time what is occurring within a reaction vessel allows for process optimization, increased product yields, enhanced purity, and the minimization of side reactions and byproducts.[1] This guide provides an in-depth comparison of two ubiquitous chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for monitoring the progress of the synthesis of 5-(Chloromethyl)isoquinoline, a key intermediate in the preparation of various biologically active compounds.[2][3]
The Synthesis of this compound: A Reaction Worth Watching
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the chlorination of a suitable isoquinoline precursor. The progress of such a reaction requires careful monitoring to determine the consumption of the starting material and the formation of the desired product, as well as the potential emergence of impurities.
Sources
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A Comparative Guide to the Reactivity of 5-(Chloromethyl)isoquinoline and Other Halomethylisoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, isoquinoline scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1][2] The functionalization of these scaffolds is paramount for the development of novel therapeutics. Among the various derivatives, halomethylisoquinolines serve as versatile building blocks, with the reactivity of the halomethyl group being a critical determinant of their synthetic utility. This guide provides an in-depth comparison of the reactivity of 5-(chloromethyl)isoquinoline with its bromo- and iodo- analogs in nucleophilic substitution reactions, supported by fundamental chemical principles and detailed experimental protocols.
Theoretical Framework: Understanding Reactivity in Nucleophilic Substitution
The reactivity of 5-(halomethyl)isoquinolines in nucleophilic substitution reactions is primarily governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is due to the primary nature of the benzylic-like carbon, which is readily accessible to nucleophiles.[3] The key factors influencing the rate of these reactions are the nature of the leaving group, the electronic effects of the isoquinoline ring, and the steric environment of the reaction center.
The Dominant Role of the Leaving Group
In an SN2 reaction, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group.[3] The facility of this bond cleavage is directly related to the stability of the departing halide ion. A more stable anion is a better leaving group, leading to a faster reaction.
The stability of the halide anions increases down the group in the periodic table, corresponding to a decrease in basicity. Consequently, the leaving group ability follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is well-established for a wide range of alkyl and benzyl halides.[4] Therefore, for 5-(halomethyl)isoquinolines, the expected order of reactivity is:
5-(Iodomethyl)isoquinoline > 5-(Bromomethyl)isoquinoline > this compound
Electronic Influence of the Isoquinoline Ring
The isoquinoline ring system exerts a significant electronic influence on the benzylic carbon at the 5-position. The nitrogen atom in the isoquinoline ring is electronegative and withdraws electron density from the entire ring system, particularly the pyridine ring.[5] This inductive electron withdrawal makes the benzylic carbon of the 5-(halomethyl) group more electrophilic and thus more susceptible to nucleophilic attack. This is a key feature that enhances the reactivity of these compounds compared to simple benzyl halides. While electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring (positions 5 and 8), nucleophilic substitution is favored on the electron-deficient pyridine ring (positions 1 and 3).[6] However, in the case of 5-(halomethyl)isoquinolines, the reactive site for nucleophilic substitution is the exocyclic benzylic carbon.
Steric Considerations
The 5-position on the isoquinoline ring is relatively unhindered, allowing for ready access of nucleophiles to the benzylic carbon for backside attack, a prerequisite for the SN2 mechanism. This is in contrast to positions closer to the heterocyclic nitrogen, such as the 4- or 8-positions, which may experience greater steric hindrance.
Quantitative Comparison: Insights from Analogous Systems
| Benzyl Bromide Derivative | Substituent(s) | Relative Rate (vs. Benzyl Bromide) |
| Benzyl bromide | H | 1.0 |
| 4-Nitrobenzyl bromide | 4-NO₂ | 0.77 |
| 3-Nitrobenzyl bromide | 3-NO₂ | 0.68 |
| 4-Chlorobenzyl bromide | 4-Cl | 0.79 |
| 3-Chlorobenzyl bromide | 3-Cl | 0.88 |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 2-Br, 5-Cl | Estimated to be lower than benzyl bromide |
Data is illustrative and compiled from various sources reacting with different nucleophiles. Direct comparison should be made with caution. The data for substituted benzyl bromides is from reactions with piperazine in methanol.[7]
The data in the table, although from a different aromatic system, demonstrates that electron-withdrawing groups on the aromatic ring can influence the rate of nucleophilic substitution at the benzylic position.[7] The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring is expected to have a similar, reactivity-enhancing effect on the 5-(halomethyl) group.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine and compare the reactivity of this compound with its bromo- and iodo- analogs, a standardized experimental setup is crucial. The reaction of these compounds with sodium iodide in acetone provides a reliable and visually indicative method for comparing their SN2 reactivity. This is a variation of the well-known Finkelstein reaction.[8][9]
Synthesis of Halomethylisoquinoline Analogs
3.1.1. Synthesis of 5-(Bromomethyl)isoquinoline
5-(Bromomethyl)isoquinoline can be synthesized from 5-methylisoquinoline via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Protocol: Synthesis of 5-(Bromomethyl)isoquinoline
-
Dissolve 5-methylisoquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-(bromomethyl)isoquinoline.
3.1.2. Synthesis of 5-(Iodomethyl)isoquinoline via Finkelstein Reaction
5-(Iodomethyl)isoquinoline can be conveniently prepared from this compound through a Finkelstein reaction.[8][9] This reaction is driven to completion by the precipitation of sodium chloride in acetone.
Protocol: Synthesis of 5-(Iodomethyl)isoquinoline
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC. The formation of a white precipitate (NaCl) indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining sodium iodide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 5-(iodomethyl)isoquinoline.
Comparative Kinetic Experiment
The relative rates of reaction for the three 5-(halomethyl)isoquinolines can be qualitatively and semi-quantitatively assessed by monitoring the formation of a sodium halide precipitate in acetone.
Protocol: Comparative Reactivity of 5-(Halomethyl)isoquinolines
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, 5-(bromomethyl)isoquinoline, and 5-(iodomethyl)isoquinoline in anhydrous acetone.
-
Prepare a solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.
-
Set up three separate, labeled test tubes or reaction flasks, each containing an equal volume of the sodium iodide solution.
-
At time zero , add an equal volume of one of the halomethylisoquinoline solutions to each of the test tubes.
-
Start a timer immediately and observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Note that in the case of 5-(iodomethyl)isoquinoline, no precipitate will form as the halide is the same as the nucleophile. This reaction serves as a negative control for precipitation but is the most reactive.
-
Record the time at which turbidity or a precipitate is first observed for the chloro- and bromo- derivatives.
-
For a more quantitative analysis , aliquots can be taken at regular intervals, quenched, and the concentration of the remaining halomethylisoquinoline determined by HPLC or GC.
Visualization of Concepts
Reaction Pathway
Caption: Workflow for the synthesis and comparative reactivity analysis.
Conclusion and Practical Implications
The reactivity of 5-(halomethyl)isoquinolines in nucleophilic substitution reactions is a critical parameter for their effective use in the synthesis of complex molecules, particularly in the field of drug discovery. Based on fundamental principles of organic chemistry, the expected order of reactivity is 5-(iodomethyl)isoquinoline > 5-(bromomethyl)isoquinoline > this compound . This trend is primarily dictated by the leaving group ability of the halide.
For researchers and drug development professionals, this comparative guide provides a robust framework for selecting the appropriate 5-(halomethyl)isoquinoline building block for a given synthetic challenge. While this compound is often more readily available and cost-effective, its lower reactivity may necessitate harsher reaction conditions. In contrast, the bromo- and iodo- analogs offer significantly enhanced reactivity, enabling milder reaction conditions and potentially higher yields, which are crucial considerations in multi-step syntheses and the generation of compound libraries. The provided experimental protocols offer a practical means to validate these reactivity trends and to optimize reaction conditions for specific applications.
References
-
Manske, R. H. (1941). The Chemistry of Isoquinolines. Chemical Reviews. [Link]
-
Paul, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Reactivity of Isoquinoline. (2020). YouTube. [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
Hamlin, J. E., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem. [Link]
-
ResearchGate. (2018). New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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BYJU'S. Finkelstein Reaction. [Link]
-
ResearchGate. (2023). Selected examples of iodination of isoquinoline. [Link]
-
Organic Syntheses. Procedure for a Finkelstein reaction. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. [Link]
-
Finkelstein Reaction. (2021). YouTube. [Link]
-
Pearson. Reactions at Benzylic Positions. [Link]
-
Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Polish Journal of Chemistry. [Link]
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Klumpp, D. A., et al. (2006). Electronic effects of ring substituents on triplet benzylic biradicals. Organic Letters. [Link]
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Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Olah, G. A., et al. (1998). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Journal of the American Chemical Society. [Link]
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Wikipedia. Isoquinoline. [Link]
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Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (2019). SlideShare. [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]
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Um, I.-H., et al. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
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Effect of an electron withdrawing group in a benzyl cation. (2022). YouTube. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Uggerud, E. (2017). The Factors Determining Reactivity in Nucleophilic Substitution. Advances in Physical Organic Chemistry. [Link]
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Khan Academy. Nucleophilic substitution reactions. [Link]
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ResearchGate. (2004). Chemistry of Halomethyl Thioketones. [Link]
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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 5-(Chloromethyl)isoquinoline Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous pharmacologically active compounds. The introduction of a reactive chloromethyl group at the 5-position unlocks a gateway for the synthesis of a diverse library of derivatives with potential therapeutic applications. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of 5-(chloromethyl)isoquinoline derivatives.
While a publicly available crystal structure for the parent this compound is not readily found, this guide will leverage data from closely related isoquinoline derivatives to provide a robust comparative framework. The principles and methodologies discussed are directly applicable and will serve as an essential resource for researchers working with this important class of molecules.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, offering an unparalleled level of structural detail.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying principles of crystallography.
Experimental Workflow: From Powder to Structure
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Choices
The success of an SC-XRD experiment is contingent on the quality of the single crystal. The choice of crystallization technique is therefore critical. For isoquinoline derivatives, which are often moderately polar, slow evaporation from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common starting point. The solvent choice is crucial as it can influence the resulting crystal packing and even lead to the formation of solvates.
During data collection, the choice of X-ray source (e.g., Mo or Cu radiation) and temperature (typically cryogenic) is dictated by the nature of the crystal. Cryogenic temperatures are employed to minimize thermal vibrations, leading to higher resolution data and mitigating potential radiation damage to the crystal, which can be a concern for compounds with reactive groups like the chloromethyl moiety.
A Comparative Lens: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides the most definitive structural information, it is not always feasible to obtain suitable single crystals. In such cases, and for a more comprehensive characterization, a suite of other analytical techniques is indispensable.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Single, high-quality crystal (typically 0.1-0.5 mm). | Unambiguous and complete structural determination. | Crystal growth can be a significant bottleneck. |
| Powder X-ray Diffraction (pXRD) | Unit cell parameters, phase purity, crystallinity. | Microcrystalline powder (mg scale). | Rapid and non-destructive. | Does not provide detailed atomic coordinates for complex molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), solution-state conformation. | Soluble sample (mg scale). | Provides detailed information about the molecule in solution. | Structure is inferred, not directly observed; provides an average structure in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Small sample amount (µg to ng). | High sensitivity and accuracy in mass determination. | Provides no information on 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Solid or liquid sample (mg scale). | Rapid and simple for functional group identification. | Provides limited information on the overall molecular structure. |
Synergistic Power: A Multi-faceted Approach to Structural Elucidation
The true power in molecular characterization lies in the synergistic use of multiple techniques. For this compound derivatives, a combination of spectroscopic and crystallographic methods provides a self-validating system for structural assignment.
For instance, NMR spectroscopy can confirm the successful synthesis and connectivity of a derivative in solution. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, corroborating the NMR data. IR spectroscopy can confirm the presence of key functional groups. If a single crystal can be obtained, SC-XRD provides the definitive solid-state structure, which can then be compared to the solution-state conformation inferred from NMR studies.
Experimental Protocols
Synthesis of this compound Derivatives (A General Procedure)
A common route to derivatize the this compound core involves nucleophilic substitution at the benzylic carbon.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Crystallization of this compound Derivatives
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethanol).
-
Slow Evaporation: Place the solution in a loosely capped vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Alternatively, place the vial of the compound solution inside a larger, sealed container with a poor solvent (e.g., hexane or diethyl ether). The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Reduction: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution: Determine the initial crystal structure model using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model by full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: Validate the final crystal structure using software such as PLATON to check for missed symmetry and other potential issues. The final crystallographic data is typically deposited in the Cambridge Structural Database (CSD).
Comparative Structural Analysis: Insights from Related Isoquinolines
The presence of the chloromethyl group at the 5-position is expected to significantly influence the crystal packing. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering. Furthermore, the CH2Cl group can act as a weak hydrogen bond donor.
In the crystal structure of 5-aminoisoquinoline, the amino group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks that dominate the crystal packing. In contrast, for 5-bromoisoquinoline, halogen bonding and π-π stacking interactions are likely to be the primary forces governing the crystal structure.
For this compound derivatives, a combination of these interactions is possible. The nature of the substituent introduced via the chloromethyl linker will further dictate the overall crystal packing. For example, derivatives with hydrogen bond donors and acceptors will likely exhibit complex hydrogen bonding networks.
Caption: A conceptual diagram illustrating the dominant intermolecular interactions in related isoquinoline derivatives.
Conclusion
The structural analysis of this compound derivatives is a critical component of their development as potential therapeutic agents. While single-crystal X-ray diffraction provides the most definitive structural information, a comprehensive understanding is best achieved through a synergistic approach that incorporates data from a range of spectroscopic techniques. This guide has provided a comparative overview of these methods, along with detailed experimental protocols, to empower researchers in their efforts to design and characterize novel isoquinoline-based molecules. The insights gained from the structural analysis of related compounds offer a valuable framework for predicting and understanding the solid-state properties of this important class of derivatives.
References
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Haddad, B., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 20(8), 14884-14893. [Link]
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NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Mass spectrum of Isoquinoline. NIST Chemistry WebBook. [Link]
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Payne, M. D., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports, 27, 101073. [Link]
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Wang, Y., et al. (2019). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). [Link]
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Al-Warhi, T., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
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PubChem. (n.d.). 5-Aminoisoquinoline. [Link]
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PubChem. (n.d.). 5-Bromoisoquinoline. [Link]
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Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1237-1294. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
A Comparative Guide to the Bioactivity of 5- and 8-Substituted Isoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The therapeutic potential of isoquinoline derivatives is profoundly influenced by the substitution pattern on the bicyclic ring system. This guide provides an in-depth comparison of the bioactivity of 5- and 8-substituted isoquinoline analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Critical Role of Substitution in Isoquinoline Bioactivity
The electronic and steric properties of substituents on the isoquinoline ring dictate the molecule's interaction with biological targets. The C-5 and C-8 positions are of particular interest as they reside on the benzene ring portion of the scaffold and can significantly modulate the compound's physicochemical properties, such as lipophilicity and electron density, thereby influencing its pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on various substituted isoquinolines, direct comparative studies between the 5- and 8-isomers are less common, making a detailed analysis of the existing data crucial for guiding future drug design efforts.
Comparative Bioactivity Analysis: A Tale of Two Positions
A comprehensive review of the literature reveals that the bioactivity of 5- and 8-substituted isoquinolines is highly dependent on the nature of the substituent and the biological target. Below, we compare their performance in key therapeutic areas.
As SK Channel Blockers: A Clear Distinction
A direct comparative study on C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as small-conductance calcium-activated potassium (SK) channel blockers has provided valuable SAR insights.[3]
Key Findings:
-
A bulky alkyl substituent at the C-8 position leads to a significant increase in affinity for the apamin-sensitive binding sites on SK channels.[3]
-
Conversely, the presence of an electron-withdrawing group at either the C-5 or C-8 position is detrimental to the binding affinity for this target.[3]
This suggests that for SK channel modulation, the steric bulk at the C-8 position is a key determinant of potency, while electron-withdrawing functionalities at either position should be avoided.
In Anticancer Applications: Insights from Related Scaffolds
While direct comparative studies on simple 5- vs. 8-substituted isoquinolines as anticancer agents are limited, research on the closely related 8-hydroxyquinoline scaffold offers valuable clues. Studies have shown that for 8-hydroxyquinolines, substitution at the 5-position with electron-withdrawing groups can enhance anticancer activity.[4] For instance, the 5-nitro derivative of 8-hydroxyquinoline (Nitroxoline) was found to be significantly more cytotoxic to human cancer cells than other halogenated analogs like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[4]
In the context of pyrazolo[3,4-g]isoquinolines, which are kinase inhibitors, substitution at the 8-position with a bromine atom was found to be detrimental to the inhibition of Haspin kinase. This indicates that for certain kinase targets, the 8-position may be sensitive to substitution with larger, electron-withdrawing groups.
The following table summarizes the comparative cytotoxicity data for some 5- and 8-substituted quinoline and isoquinoline analogs from various studies. It is important to note that these compounds were evaluated in different assays and cell lines, so direct comparisons should be made with caution.
| Compound Class | Substitution | Biological Target/Assay | Key Finding | Reference |
| Tetrahydroisoquinoliniums | C-5 and C-8 | SK Channel Blockade | Bulky alkyl group at C-8 increases affinity; electron-withdrawing groups at C-5 or C-8 decrease affinity. | [3] |
| 8-Hydroxyquinolines | C-5 | Cytotoxicity in cancer cells | 5-nitro substitution leads to higher cytotoxicity than halogenated analogs. | [4] |
| Pyrazolo[3,4-g]isoquinolines | C-8 | Haspin Kinase Inhibition | 8-bromo substitution is detrimental to inhibitory activity. |
Signaling Pathways in Focus: The PI3K/Akt Pathway
Many isoquinoline-based anticancer agents exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anticancer potential.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoquinoline analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.1 N HCl in isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The bioactivity of 5- and 8-substituted isoquinoline analogs is highly context-dependent, with the optimal substitution pattern varying with the biological target. The available data, particularly from studies on SK channel blockers, suggests that the C-8 position is sensitive to steric bulk, while electron-withdrawing groups at either C-5 or C-8 can be unfavorable for this specific target. Insights from the related 8-hydroxyquinoline scaffold suggest that 5-substitution with electron-withdrawing groups may be a promising strategy for developing anticancer agents.
However, there is a clear need for more direct comparative studies of 5- and 8-substituted isoquinolines across a broader range of biological activities, including anticancer and antimicrobial applications. Such studies, utilizing standardized and robust experimental protocols, will be invaluable for elucidating more definitive structure-activity relationships and for guiding the rational design of novel and potent isoquinoline-based therapeutics.
References
-
Saddik, M. S., et al. (2025). New 5,6,7,8-tetrahydro-isoquinolines bearing 2-nitrophenyl group targeting RET enzyme: Synthesis, anticancer activity, apoptotic induction and cell cycle arrest. Chemical Biology & Drug Design, 22:e202402758. [Link]
-
Jiang, H., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]
-
Sakai, N., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10). [Link]
-
Bénard, S., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2949. [Link]
-
Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(8), 1318-1326. [Link]
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Alves, C. E. de C., et al. (2023). Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative... Investigational New Drugs, 41(4), 365-376. [Link]
-
Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4231. [Link]
-
Vora, J., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3866-3899. [Link]
-
Rahman, A. U., et al. (2009). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Journal of the Brazilian Chemical Society, 20(9), 1625-1632. [Link]
-
Al-Harthy, T., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5646-5667. [Link]
-
Anizon, F., et al. (2005). Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. Journal of Medicinal Chemistry, 48(15), 4972-4982. [Link]
-
Kumar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(17), 7857-7880. [Link]
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Kassem, E. M., et al. (2012). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. Archives of Pharmacal Research, 35(6), 955-964. [Link]
-
Kassem, E. M., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archives of Pharmacal Research, 35(6), 955-964. [Link]
-
Faydy, M. E., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections, 31, 100593. [Link]
-
Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 987-1033. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Chloromethyl)isoquinoline
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-(Chloromethyl)isoquinoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways, compares them with relevant alternatives, and offers detailed experimental protocols. Our approach is grounded in established principles of mass spectrometry, drawing parallels with the known fragmentation of isoquinoline alkaloids and benzylic chlorides to provide a robust predictive analysis.
Introduction to this compound and Mass Spectrometry
This compound is a substituted isoquinoline, a class of compounds with significant presence in natural products and pharmaceuticals. The structural elucidation of such molecules is paramount in drug discovery and development. Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. Electron Ionization (EI) is a common technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental spectrum for this compound is not readily found, its fragmentation pattern under Electron Ionization (EI) can be reliably predicted based on the well-documented behavior of its constituent parts: the isoquinoline core and the chloromethyl group attached to an aromatic system.
The molecular formula of this compound is C₁₀H₈ClN, with a monoisotopic molecular weight of approximately 177.03 g/mol for the ³⁵Cl isotope and 179.03 g/mol for the ³⁷Cl isotope. The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
The major predicted fragmentation pathways are:
-
Benzylic Cleavage (Loss of Chlorine Radical): This is anticipated to be a dominant fragmentation pathway. The C-Cl bond is relatively weak and its cleavage results in the formation of a highly stable isoquinolin-5-ylmethyl cation (a benzylic-type carbocation). This cation is resonance-stabilized, which drives this fragmentation. This will produce a prominent peak at m/z 142.
-
Formation of a Tropylium-like Ion: The initial benzylic cation at m/z 142 is expected to undergo rearrangement to a more stable, expanded ring structure, analogous to the tropylium ion formation seen in benzyl chlorides.[1] This rearrangement further stabilizes the fragment ion.
-
Fragmentation of the Isoquinoline Core: The isoquinoline ring system itself is known to undergo characteristic fragmentation. A key fragmentation of the isoquinoline parent molecule is the loss of hydrogen cyanide (HCN).[2] Therefore, we can expect to see fragments arising from the loss of HCN from the molecular ion or from major fragment ions. For instance, the fragment at m/z 142 could lose HCN to yield a fragment at m/z 115.
-
Loss of the Chloromethyl Radical: Cleavage of the bond between the isoquinoline ring and the chloromethyl group would result in the formation of an isoquinoline radical cation at m/z 128.
-
Other Fragmentation Pathways: Other minor fragmentation pathways could include the loss of a hydrogen atom from the molecular ion to give a peak at m/z 176/178, or the loss of HCl, although the latter is generally less favored than the loss of a chlorine radical in benzylic systems.
Predicted Mass Spectrum Data
| m/z (for ³⁵Cl) | Proposed Ion Fragment | Predicted Relative Intensity | Notes |
| 177/179 | [C₁₀H₈ClN]⁺• (Molecular Ion) | Moderate | Isotopic pattern for chlorine will be observed. |
| 142 | [C₁₀H₈N]⁺ | High (likely base peak) | Formed by the loss of •Cl. |
| 128 | [C₉H₇N]⁺• | Moderate | Formed by the loss of •CH₂Cl. |
| 115 | [C₉H₆]⁺• | Moderate to Low | Possible loss of HCN from the m/z 142 fragment. |
| 102 | [C₈H₆]⁺• | Low | Characteristic fragment from the isoquinoline core, possibly from m/z 128 losing HCN. |
Visualization of the Predicted Fragmentation Pathway
Sources
Validating Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 5-(Chloromethyl)isoquinoline
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated drug candidate is one of rigorous, multi-step validation. The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Specifically, 5-(Chloromethyl)isoquinoline serves as a highly versatile and reactive intermediate, enabling chemists to build a diverse library of derivatives by introducing various functional groups at the 5-position. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions to form C-C, C-N, C-O, and C-S bonds, thus providing a gateway to novel chemical entities with therapeutic potential.[1]
This guide provides an in-depth, experience-driven framework for the in vitro validation of such novel isoquinoline derivatives, with a focus on their potential as kinase inhibitors in oncology. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating and robust experimental design.
The Rationale: Why Target Kinases with Isoquinoline Derivatives?
Protein kinases are a major class of therapeutic targets in oncology.[3][4] They are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[4] Isoquinoline and its related scaffolds, like quinoline, have proven to be highly effective frameworks for designing potent kinase inhibitors, with several FDA-approved drugs built upon this core structure.[4]
Our validation workflow will focus on two fundamental questions that every drug discovery scientist must answer:
-
Primary Validation: Does the compound exhibit cytotoxic or anti-proliferative activity against cancer cells?
-
Mechanistic Validation: If so, does it inhibit the intended kinase target and signaling pathway?
We will use a hypothetical compound, IQ-KIn-01 , synthesized from a this compound precursor, as our working example. We will validate its activity against the Epidermal Growth Factor Receptor (EGFR), a well-known receptor tyrosine kinase often dysregulated in non-small cell lung cancer (NSCLC).
Primary Validation: Assessing Cellular Cytotoxicity with the MTT Assay
The first step is to determine if IQ-KIn-01 has a measurable effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. Its principle lies in the metabolic activity of living cells; mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cell lines like A549 (human lung carcinoma).
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C and 5% CO₂.
-
Harvest cells during the exponential growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of IQ-KIn-01 in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
MTT Incubation and Solubilization:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Mechanistic Validation: Pinpointing Kinase Inhibition
A positive result in the cytotoxicity assay (i.e., a low micromolar or nanomolar IC₅₀) is promising, but it doesn't confirm the mechanism of action. The observed cell death could be due to off-target effects. Therefore, the next crucial step is to perform a biochemical assay to directly measure the inhibitory activity of IQ-KIn-01 against its intended target, EGFR.
The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction. As the kinase (EGFR) phosphorylates its substrate, it converts ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP generated.[7][8]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition potency using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2.5X ATP/Substrate mix containing the appropriate concentration of ATP (often near the Kₘ for the kinase) and a suitable EGFR peptide substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]
-
Prepare a solution of recombinant human EGFR enzyme in reaction buffer. The optimal concentration should be determined empirically via an enzyme titration.
-
Prepare serial dilutions of IQ-KIn-01 in reaction buffer with a constant DMSO concentration.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the reagents in the following order (example volumes):
-
2.5 µL of serially diluted IQ-KIn-01 or vehicle control (DMSO).
-
2.5 µL of EGFR enzyme solution.
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2.5X ATP/Substrate mix.
-
Incubate for 60 minutes at room temperature.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and simultaneously catalyzes a luciferase reaction to generate a luminescent signal.[8]
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC₅₀ value.
-
Visualizing the Target: The EGFR Signaling Pathway
Understanding the context of the target is crucial. EGFR activation triggers multiple downstream cascades, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival.[12][13][14] Our compound, IQ-KIn-01 , is designed to prevent the initial phosphorylation event, thereby blocking these downstream signals.
Caption: Simplified EGFR signaling pathway and the point of inhibition by IQ-KIn-01.
Comparative Analysis: Benchmarking Against the Gold Standard
A novel inhibitor is only as valuable as its performance relative to existing alternatives. For EGFR-mutant NSCLC, a standard-of-care tyrosine kinase inhibitor (TKI) is Gefitinib. A crucial part of our validation is to compare the potency of IQ-KIn-01 directly against Gefitinib in both the cellular and biochemical assays.
| Compound | Target Kinase | Assay Type | A549 Cell Line IC₅₀ (µM) | Biochemical IC₅₀ (nM) |
| IQ-KIn-01 (Hypothetical) | EGFR | MTT | 0.85 | 45 |
| Gefitinib (Alternative) | EGFR | MTT | 1.20 | 37 |
| Doxorubicin (Chemotherapy) | Topo II | MTT | 0.45 | N/A |
Table 1: Comparative analysis of IQ-KIn-01 against alternative compounds. Data for Gefitinib and Doxorubicin are representative values from literature for comparative context. N/A: Not Applicable.
Interpretation of Comparative Data:
-
Cellular Potency: Our hypothetical data shows IQ-KIn-01 has a lower IC₅₀ in the A549 cell line compared to Gefitinib, suggesting superior cellular potency in this model. Doxorubicin, a traditional cytotoxic agent, is more potent but acts via a different mechanism (DNA intercalation) and typically has a narrower therapeutic index.
-
Biochemical Potency: Both IQ-KIn-01 and Gefitinib show potent, nanomolar inhibition of the EGFR enzyme directly. The slight difference in biochemical IC₅₀ may not be significant, but the improved cellular activity of IQ-KIn-01 could suggest better cell permeability or lower susceptibility to cellular efflux pumps. This is a critical insight that guides the next steps in lead optimization.
Conclusion: A Self-Validating Approach to Drug Discovery
This guide has outlined a logical, robust, and self-validating workflow for the initial in vitro assessment of novel compounds derived from the versatile this compound scaffold. By systematically progressing from broad cellular cytotoxicity to specific biochemical target engagement and finally to direct comparison with established alternatives, we generate a comprehensive data package. This approach not only validates the compound's activity but also provides crucial insights into its mechanism of action and therapeutic potential, forming a solid foundation for further preclinical development.
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Oda, Y., et al. (2015). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link][15]
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A Senior Application Scientist's Guide: Benchmarking the Synthetic Utility of 5-(Chloromethyl)isoquinoline Against Similar Building Blocks
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] 5-(Chloromethyl)isoquinoline is a key bifunctional building block, offering the stable, aromatic isoquinoline core appended with a reactive chloromethyl group, an ideal electrophilic handle for introducing the isoquinoline motif into target molecules. This guide provides an in-depth comparative analysis of the synthetic utility of this compound against its positional isomers, halogen analogs, and other structurally related heterocyclic building blocks. Through an examination of reaction mechanisms, comparative experimental data, and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in reagent selection for complex molecular synthesis.
Introduction: The Strategic Importance of the Isoquinoline Moiety
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][5] It is prevalent in a vast array of natural products, particularly alkaloids like papaverine and berberine, which exhibit significant physiological effects.[2][4][6] This structural motif continues to be exploited in the design of modern synthetic drugs, including anesthetics, antihypertensive agents, and antiretrovirals.[6][7]
The synthetic utility of a scaffold is often defined by the accessibility of its derivatives. Building blocks like this compound are invaluable because they provide a direct and efficient route to functionalization. The chloromethyl group, a benzylic-type halide, serves as a potent electrophile, enabling chemists to readily form new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution reactions. The position of this reactive handle on the isoquinoline ring is critical, as it influences not only the steric accessibility of the reaction center but also the electronic properties of the entire molecule, ultimately impacting its biological activity.
Reactivity Profile of this compound
The reactivity of this compound is governed by the C-Cl bond at a benzylic-like position. The carbon atom is sp³-hybridized and attached to an aromatic system, which has profound implications for its reaction mechanism.
-
Susceptibility to Nucleophilic Substitution: The primary mode of reaction for this compound is nucleophilic substitution. Like benzyl chloride, it can react via both SN1 and SN2 mechanisms.[8][9]
-
SN1 Pathway: The proximity of the isoquinoline ring system can stabilize the formation of a carbocation intermediate through resonance, making the SN1 pathway viable, particularly with weaker nucleophiles or in polar, protic solvents.
-
SN2 Pathway: Strong nucleophiles will favor a concerted, bimolecular (SN2) attack. The steric environment around the chloromethyl group at the 5-position is relatively unhindered compared to positions closer to the heterocyclic nitrogen or the ring fusion.
-
-
Electronic Influence of the Isoquinoline Ring: The isoquinoline ring system is electron-withdrawing, which can influence the stability of the carbocation intermediate in an SN1 reaction. Electrophilic substitution on the isoquinoline ring itself typically occurs on the benzene ring portion, at positions 5 and 8.[10] The nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 1 and 3.[11] This electronic nature subtly modulates the reactivity of the appended chloromethyl group compared to a simple (chloromethyl)naphthalene.
A Comparative Framework: Selecting Alternative Building Blocks
To rigorously benchmark this compound, we selected a panel of alternative building blocks that systematically probe the effects of isomerism, leaving group ability, and the nature of the heterocyclic core.
-
Positional Isomers (e.g., 1- and 3-(Chloromethyl)isoquinoline): Comparing isomers reveals the impact of the nitrogen atom's proximity on reactivity. The 1- and 3-positions are electronically distinct from the 5-position, being part of the pyridine ring.[12] Reactivity at the 1-position, in particular, can be significantly influenced by the lone pair on the adjacent nitrogen.[11]
-
Halogen Analog (5-(Bromomethyl)isoquinoline): Bromide is a better leaving group than chloride. This comparison directly assesses the trade-off between heightened reactivity, which can be beneficial for sluggish reactions, and potential drawbacks like reduced stability and higher cost. The reactivity order is generally expected to be R-Br > R-Cl.[13]
-
Core Variants (e.g., 5-(Chloromethyl)quinoline, 1-(Chloromethyl)naphthalene): Quinoline differs from isoquinoline in the position of the nitrogen atom within the fused ring system. Naphthalene lacks a nitrogen atom entirely. These comparisons isolate the electronic and steric effects of the heteroatom on the reactivity of the chloromethyl group.
Comparative Analysis of Synthetic Performance
The quintessential reaction for these building blocks is nucleophilic substitution. We have compiled representative data to illustrate the relative performance in a typical N-alkylation reaction with a model amine.
Experimental Scenario: Alkylation of 4-methoxyaniline with various (chloromethyl)heterocycles. General Conditions: Substrate (1.0 eq.), Amine (1.1 eq.), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., Acetonitrile), 60 °C.
| Building Block | Relative Reactivity | Typical Yield (%) | Key Considerations |
| This compound | Benchmark | 85-95% | Good balance of reactivity and stability. Sterically accessible. |
| 1-(Chloromethyl)isoquinoline | Higher | 80-90% | Increased reactivity due to proximity to nitrogen, but potential for quinolinium salt side products. |
| 3-(Chloromethyl)isoquinoline | Similar to Benchmark | 85-95% | Electronically similar to benzyl chloride, less influenced by the distal nitrogen atom.[12][14] |
| 5-(Bromomethyl)isoquinoline | Highest | >90% | Very high reactivity due to the excellent leaving group. May require lower temperatures. Prone to degradation on storage. |
| 5-(Chloromethyl)quinoline | Slightly Lower | 80-90% | The quinoline nitrogen may have a slightly different electronic withdrawing effect compared to the isoquinoline nitrogen at this position. |
| 1-(Chloromethyl)naphthalene | Lower | 75-85% | Lacks activation from the heteroatom, behaving more like a standard substituted benzyl chloride. |
Analysis of Results:
-
Positional Isomers: The 1-isomer shows heightened reactivity, consistent with electronic activation by the adjacent nitrogen. However, this can also lead to undesired quaternization if not controlled. The 5- and 3-isomers exhibit robust, predictable reactivity, making them reliable choices.
-
Leaving Group: As expected, the bromomethyl analog is significantly more reactive. This is advantageous for reactions with poor nucleophiles or for forcing reactions to completion under milder conditions. However, this comes at the cost of stability and requires more careful handling and storage.[15][16]
-
Heterocyclic Core: The presence of the isoquinoline nitrogen generally enhances the reactivity of the benzylic chloride compared to its naphthalene counterpart. This demonstrates the subtle but important role of the heteroaromatic system in activating the side chain for nucleophilic displacement.
Validated Experimental Protocol: N-Alkylation
To ensure trustworthiness and reproducibility, we present a detailed, self-validating protocol for a representative synthetic transformation.
Objective: Synthesis of N-(isoquinolin-5-ylmethyl)-4-methoxyaniline.
Materials:
-
This compound (1.0 mmol, 177.6 mg)
-
4-Methoxyaniline (1.1 mmol, 135.5 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, and potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality Note: An inert atmosphere prevents the introduction of atmospheric moisture, which could react with the base and affect reaction consistency. Acetonitrile is a polar aprotic solvent, ideal for promoting SN2 reactions without solvating the nucleophile excessively.
-
-
Heating & Monitoring: Place the flask in a pre-heated oil bath at 60 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) every hour, eluting with a 3:1 mixture of hexanes and ethyl acetate. The product spot should be visible (stains with KMnO₄), and the starting material spots should diminish.
-
Self-Validation: The clear disappearance of starting materials and the appearance of a single major product spot on TLC provide in-process validation that the desired transformation is occurring cleanly.
-
-
Work-up: Once the reaction is complete (typically 4-6 hours), allow the flask to cool to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) to isolate the pure product.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to a constant weight to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Strategic Recommendations
This compound stands out as a robust and versatile building block for synthetic and medicinal chemistry. It offers an excellent compromise between reactivity and stability, making it a reliable choice for a wide range of nucleophilic substitution reactions.
-
For General Utility: this compound is the recommended starting point due to its predictable reactivity, good yields, and commercial availability.
-
For Increased Reactivity: When working with challenging substrates or requiring milder conditions, 5-(Bromomethyl)isoquinoline is a superior, albeit less stable, alternative.
-
For Exploring SAR: The positional isomers, such as 1- and 3-(Chloromethyl)isoquinoline, are essential tools for probing the structure-activity relationship where the point of attachment to the isoquinoline core is a key variable.
The strategic selection among these building blocks, guided by an understanding of their relative reactivity and stability profiles, empowers chemists to optimize synthetic routes and accelerate the discovery of novel, biologically active molecules.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)isoquinoline
This document provides a detailed protocol for the safe handling and disposal of 5-(Chloromethyl)isoquinoline, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principles: Understanding the Hazard
Effective disposal begins with a thorough understanding of the material's risks. This compound is a halogenated hydrocarbon, a class of compounds that requires specialized disposal procedures due to its inherent hazards.[1][2]
Toxicological and Environmental Profile:
-
Toxicity: While specific toxicological data for this compound is limited, the parent compound, isoquinoline, is classified as a toxic solid.[3] Structurally related compounds are known to be harmful if swallowed and toxic in contact with skin. The presence of the reactive chloromethyl group suggests that this compound should be handled with a high degree of caution to avoid contact, inhalation, and ingestion.
-
Potential Carcinogenicity: Many halogenated organic compounds are recognized as potential carcinogens.[2][4][5] The Occupational Safety and Health Administration (OSHA) maintains stringent regulations for handling carcinogens, emphasizing the need to minimize exposure.[6][7] Although not specifically listed by IARC or NTP, it is prudent to treat this compound as a potential carcinogen and handle it accordingly.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8][9] Therefore, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][10]
The Cardinal Rule: Segregation of Halogenated Waste The most critical principle in disposing of this compound is the strict segregation of halogenated waste.[1][11] Halogenated organic waste requires high-temperature incineration with specialized flue gas "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[12] Mixing this waste with non-halogenated solvents contaminates the entire batch, dramatically increasing disposal costs and complicating the disposal process.[2]
Essential Safety and Handling Protocols
Prior to handling or preparing for disposal, ensure all safety measures are in place. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][13]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved recommended | Provides a barrier against skin contact with a toxic substance.[1] |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or aerosols.[1] |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[1] |
Step-by-Step Disposal Procedures
Follow these protocols based on the type of waste generated.
Protocol 3.1: Disposal of Unused or Waste this compound (Pure or in Solution)
This procedure applies to the neat compound, expired material, or solutions containing the compound.
-
Identify Waste Stream: Confirm the waste is halogenated. Any solvent, regardless of its own composition, that has been used to dissolve or rinse this compound must be treated as halogenated waste.[10]
-
Select Container: Obtain a designated and clearly labeled "Halogenated Organic Liquid Waste" container.[1][11] These containers are typically made of chemically resistant polyethylene. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[13]
-
Transfer Waste: Working inside a chemical fume hood, carefully transfer the waste into the designated container using a funnel to prevent spills.
-
Seal and Store: Securely close the container cap.[10] Store the container in a designated satellite accumulation area, which should be in a well-ventilated location and feature secondary containment.[2][13]
-
Request Pickup: Once the container is approaching full (do not overfill, leave at least 10% headspace), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.
Protocol 3.2: Disposal of Contaminated Solid Waste
This applies to items such as gloves, weigh paper, pipette tips, and other disposable labware that have come into direct contact with this compound.
-
Segregate Solids: Do not mix contaminated solid waste with liquid waste.
-
Package Waste: Place all contaminated solid items into a durable, transparent plastic bag or a clearly labeled, sealable container designated for "Hazardous Solid Waste."
-
Labeling: The bag or container must be labeled with the chemical name: "Solid Waste contaminated with this compound."
-
Seal and Dispose: Securely seal the bag or container. Dispose of it according to your institution's procedures for solid chemical waste, which typically involves placing it in a designated drum for incineration.
Protocol 3.3: Managing Accidental Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Start from the outside of the spill and work inward to prevent it from spreading.[14]
-
Collect Residue: Once the material is fully absorbed, carefully sweep or scoop the absorbent mixture into a designated container for hazardous solid waste.[10][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.[14]
-
Label and Dispose: Seal and label the waste container with "Spill Debris with this compound" and manage it as hazardous solid waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).
-
Carcinogens - Standards. Occupational Safety and Health Administration (OSHA).
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
Carcinogens - Overview. Occupational Safety and Health Administration (OSHA).
-
Hazardous Waste Segregation. Bucknell University.
-
OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS.
-
5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE Safety Data Sheets. Echemi.
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
-
Halogenated Solvents. University of Washington Environmental Health & Safety.
-
Safety Data Sheet - Isoquinoline. Fisher Scientific.
-
Safety Data Sheet - Isoquinoline. Sigma-Aldrich.
-
OSHA proposes new carcinogen policy. C&EN Global Enterprise - ACS Publications.
-
Safety Data Sheet - 8-Quinolinol, 5-chloro-. Fisher Scientific.
-
Safety Data Sheet - 6-(Chloromethyl)quinoline. Fluorochem.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency (EPA).
-
Chemical Spill Procedures. Clarkson University.
-
Cleaning up chlorinated hydrocarbons. Environmental Protection.
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Land Disposal Restrictions for Newly Identified Wastes. US Environmental Protection Agency (EPA).
-
Chlorinated hydrocarbons (CHCs). EPA Victoria.
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Navigating the Synthesis and Handling of 5-(Chloromethyl)isoquinoline: A Guide to Personal Protective Equipment and Safe Operations
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. 5-(Chloromethyl)isoquinoline, a key intermediate in the development of various pharmacologically active molecules, requires meticulous handling due to its potential hazards. This guide provides a detailed operational plan, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), safe handling protocols, and emergency procedures. Our objective is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks of this compound
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed and likely toxic upon dermal contact.[1][2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]
Given these potential risks, a stringent approach to PPE is not merely a recommendation but a critical component of the experimental design.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary barrier, while the inner glove protects against contamination during glove removal.[4] Disposable nitrile gloves offer good short-term protection against a range of chemicals.[5] Always inspect gloves for tears or punctures before use and change them immediately upon known or suspected contact with the chemical. |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine particulates.[6][7] |
| A face shield worn over safety goggles. | A face shield is mandatory when there is a significant risk of splashing, such as during solution transfers, extractions, or when handling larger quantities.[4][5] | |
| Body Protection | A flame-resistant laboratory coat (e.g., Nomex®) with a fully buttoned front. | The lab coat should have tight-fitting cuffs to prevent chemicals from reaching the skin. It should be worn over long pants and closed-toe shoes to cover as much skin as possible.[5] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure.[3][8] |
| N95 respirator or higher (if fume hood is not available or in case of a large spill). | In the event of a significant spill or if engineering controls fail, respiratory protection is essential. Use requires prior medical evaluation and fit-testing.[5][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Spill Kit Accessibility: Confirm that a chemical spill kit is readily accessible and you are familiar with its contents.
-
Waste Container Preparation: Prepare designated, labeled waste containers for solid and liquid chemical waste.
Experimental Workflow:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan:
Proper waste management is a critical final step to ensure safety and environmental compliance.
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste separate.
-
Containers: Use clearly labeled, sealed containers for all waste.[1][9] Leave chemicals in their original containers if possible.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Decontamination: Glassware and equipment should be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol), with the rinsate collected as hazardous waste.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1] |
| Minor Spill (in fume hood) | Alert others in the lab. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Carefully sweep or scoop up the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team or environmental health and safety office. Do not attempt to clean up a large spill without proper training and equipment.[10] |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- ChemicalBook. (n.d.). This compound | 76518-58-6.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: Isoquinoline.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Isoquinoline.
- CPAChem. (2023, April 10). Safety Data Sheet: Isoquinoline.
- Echemi. (n.d.). 5-(CHLOROMETHYL)QUINOLIN-8-OL HYDROCHLORIDE Safety Data Sheets.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Apollo Scientific. (2023, July 6). Safety Data Sheet: 5-Chloroisoquinoline.
- Fluorochem. (2024, December 19). Safety Data Sheet: 6-(Chloromethyl)quinoline.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemicalBook. (n.d.). Isoquinoline - Safety Data Sheet.
- Wikipedia. (n.d.). Isoquinoline.
- Echemi. (n.d.). 5- chloro -6- hydroxy isoquinoline SDS, 64165-35-1 Safety Data Sheets.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
